molecular formula C4H5NS B110548 3-Methylisothiazole CAS No. 693-92-5

3-Methylisothiazole

Katalognummer: B110548
CAS-Nummer: 693-92-5
Molekulargewicht: 99.16 g/mol
InChI-Schlüssel: WOTIUKDGJBXFLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylisothiazole is a versatile sulfur- and nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Scientific research has demonstrated that derivatives of this compound show significant and selective antiproliferative activity. For instance, hydrazino derivatives based on the this compound structure have exhibited high inhibition of proliferation against human biphenotypic B cell myelomonocytic leukemia (MV4-11) and human colon adenocarcinoma cell lines, both sensitive (LoVo) and resistant to drugs like doxorubicin (LoVo/DX) . Further studies on N’-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have confirmed this antitumor potential, with one compound showing the highest activity against leukemia, breast cancer, and colon cancer cell lines . The isothiazole core is a privileged structure in drug discovery, known to interact with various biological targets, including kinase enzymes . Its unique reactivity and physicochemical properties make this compound a valuable building block for organic synthesis and the creation of more complex molecules for pharmacological screening and chemical biology .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTIUKDGJBXFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219360
Record name 3-Methyl-isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-92-5
Record name Isothiazole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylisothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 3-Methylisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 3-Methylisothiazole, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of a complete set of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for structural elucidation and quality control.

Introduction: The Analytical Challenge of this compound

This compound (CAS No. 693-92-5) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] Its structural isomers, such as 2-methyl-4-isothiazolin-3-one, are widely used as biocides, and the isothiazole core is a key scaffold in various biologically active compounds.[2] A thorough understanding of the spectroscopic properties of this compound is therefore crucial for its synthesis, identification, and the development of new derivatives.

A comprehensive search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, reveals a notable lack of publicly available, complete experimental spectral data for this compound. This guide, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of spectroscopic analysis. We will outline the expected spectral features of this compound and provide detailed protocols for acquiring and interpreting the corresponding spectra.

This document will serve as a valuable resource for researchers, providing a self-validating system for the characterization of this compound and demonstrating the application of first principles in the absence of established reference data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC name 3-methyl-1,2-thiazole, is fundamental to understanding its spectroscopic behavior.[1]

Figure 1: Structure of this compound.

The key structural features that will influence its spectra are:

  • An aromatic isothiazole ring.

  • Two vinylic protons on the ring (at C4 and C5).

  • A methyl group attached to the ring (at C3).

The overall workflow for the complete spectroscopic characterization of this compound is a multi-technique approach, ensuring a comprehensive and validated structural assignment.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure fragmentation M [C₄H₅NS]⁺ m/z = 99 F1 [C₃H₂S]⁺ m/z = 72 M->F1 - HCN F2 [C₂H₂S]⁺ m/z = 58 M->F2 - C₂H₃N F3 [CHS]⁺ m/z = 45 F2->F3 - CH

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

  • Instrument Setup:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: m/z 30-200.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with spectral libraries (if available) or with the predicted fragmentation pattern.

Conclusion: A Path to Unambiguous Characterization

The spectroscopic characterization of this compound, while currently hampered by a lack of public reference data, is readily achievable through a systematic and principled approach. By combining the predictive power of spectroscopic theory with the robust experimental protocols outlined in this guide, researchers can confidently elucidate and confirm the structure of this important heterocyclic compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a clear roadmap for what to expect, and any deviations from these predictions can offer deeper insights into the specific electronic and structural properties of the synthesized molecule. This guide serves not only as a practical manual for the analysis of this compound but also as a testament to the foundational importance of spectroscopic principles in modern chemical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • NIST Chemistry WebBook. 3(2H)-Isothiazolone, 2-methyl-. National Institute of Standards and Technology. [Link]

  • Taurins, A., & Kasman, S. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(4), 341-347. [Link]

  • PubChem. Methylisothiazolinone. National Center for Biotechnology Information. [Link]

Sources

Thermal stability and decomposition of 3-Methylisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Stability & Decomposition of 3-Methylisothiazole

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability, decomposition kinetics, and handling protocols for This compound (CAS 693-92-5).[1]

Critical Distinction: Researchers must distinguish this aromatic heterocycle from its non-aromatic keto-analog, Methylisothiazolinone (MIT).[1] While MIT is a common biocide with well-documented sensitization issues, this compound is a stable aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] This guide focuses exclusively on the aromatic species, detailing its volatility-driven thermal profile and ring-opening decomposition pathways.[1]

Chemical Profile & Physical Properties

This compound exhibits a thermal profile dominated by its volatility rather than inherent skeletal instability.[1] Unlike isothiazolinones, the aromatic ring provides significant resonance stabilization, pushing the decomposition onset well above its boiling point under standard pressure.

Table 1: Physicochemical Properties

PropertyValueRelevance to Stability
CAS Number 693-92-5Unique Identifier (Distinct from MIT: 2682-20-4)
Formula C₄H₅NSAromatic Heterocycle
Boiling Point 134 °C (at 760 mmHg)Primary phase transition; limits open-vessel heating.[1]
Flash Point ~ -15.8 °CHigh Flammability Risk. Requires explosion-proof handling.[1]
Density 1.12 g/cm³Denser than water; phase separation potential.
Vapor Pressure High (Ambient)Significant evaporative loss if not sealed.
Appearance Colorless to pale yellow liquidDarkening indicates oxidative degradation.

Thermal Stability Analysis

Thermodynamic Behavior

Experimental data indicates that this compound is thermally stable up to its boiling point (134 °C).[1] The compound does not undergo spontaneous exothermic decomposition at ambient or moderately elevated temperatures (up to 100 °C), provided it is stored under inert atmosphere.

  • Evaporation vs. Decomposition: In Open Pan DSC (Differential Scanning Calorimetry), an endotherm corresponding to evaporation will be observed starting near 100 °C, masking potential decomposition events.

  • Sealed Vessel Behavior: In high-pressure sealed capsules (TGA-DSC), the aromatic ring typically resists cleavage until temperatures exceed 250–300 °C, where pyrolysis begins.[1]

Decomposition Mechanism

The thermal degradation of isothiazoles is initiated by the homolytic cleavage of the weakest bond in the ring: the Nitrogen-Sulfur (N-S) bond . This cleavage is often photo-catalyzed but can be thermally driven at high temperatures (pyrolysis).[1]

Primary Degradation Pathway:

  • Initiation: Homolytic cleavage of the N-S bond.

  • Ring Opening: Formation of a thio-imine radical intermediate.[1]

  • Fragmentation: Breakdown into nitriles (e.g., acetonitrile) and elemental sulfur or sulfur oxides (SOx) in the presence of oxygen.

DOT Diagram: Decomposition Pathway

DecompositionPathway Figure 1: Thermal Decomposition Pathway of this compound via N-S Bond Cleavage Start This compound (Aromatic Ring) Step1 Energy Input (Heat/UV > 300°C) Start->Step1 Intermediate N-S Bond Cleavage (Ring Opening) Step1->Intermediate Homolysis Products Fragmentation Products: Nitriles + Sulfur/SOx Intermediate->Products Rearrangement

Figure 1: The decomposition cascade begins with energy-induced N-S bond scission, leading to irreversible fragmentation.

Experimental Protocols

To validate the stability of a specific lot of this compound, the following self-validating protocol is recommended. This workflow differentiates between evaporative loss and chemical degradation.

Protocol A: Accelerated Stability Testing (Sealed Ampoule Method)

Objective: Determine degradation rate constants (


) at elevated temperatures without evaporative interference.

Materials:

  • High-pressure glass ampoules (borosilicate).[1]

  • Inert gas (Argon/Nitrogen).

  • GC-MS or HPLC-UV system.[1]

  • Internal Standard (e.g., Naphthalene - non-reactive).[1]

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mg/mL solution of this compound in an inert solvent (e.g., Toluene-d8 or Acetonitrile) spiked with 1 mg/mL Internal Standard.[1]

  • Aliquot: Dispense 1 mL into six separate ampoules.

  • Purge & Seal: Flame-seal ampoules under a stream of Argon to exclude oxygen (prevents oxidation bias).

  • Stress: Place ampoules in a heating block at 80 °C (below boiling, high thermal stress).

  • Sampling: Remove one ampoule at intervals: T=0, 24h, 48h, 72h, 1 week, 2 weeks.

  • Analysis: Analyze via GC-MS.

    • Metric: Calculate the Area Ratio (Analyte/Internal Standard).

    • Pass Criteria: >98% recovery relative to T=0 after 2 weeks.

    • Fail Criteria: Appearance of peaks corresponding to thioamides or nitriles.

DOT Diagram: Stability Workflow

StabilityWorkflow Figure 2: Accelerated Stability Testing Workflow for Volatile Heterocycles cluster_analysis Time-Point Analysis (GC-MS) Prep Sample Preparation (Inert Solvent + Internal Std) Seal Purge & Seal Ampoules (Argon Atmosphere) Prep->Seal Stress Thermal Stress (80°C Isothermal) Seal->Stress T0 T=0 (Baseline) Stress->T0 TEnd T=2 Weeks Stress->TEnd Decision Calculate Recovery % (Area Ratio) T0->Decision TEnd->Decision ResultPass PASS: >98% Stable Decision->ResultPass No Change ResultFail FAIL: <98% Degradation Detected Decision->ResultFail New Peaks

Figure 2: A closed-system workflow is essential to distinguish chemical instability from physical evaporation.

Safety & Handling Implications

The primary hazard of this compound is flammability , not explosive decomposition. However, thermal decomposition releases toxic gases.[2]

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitrates). Reaction may lead to violent oxidation of the sulfur ring.

  • Toxic Byproducts: In a fire scenario, the compound emits Sulfur Oxides (SOx) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) if pyrolysis occurs in a nitrogen-rich environment.

  • Storage: Store at 2–8 °C in tightly sealed, grounding-bonded containers to suppress vapor formation and prevent static discharge ignition.

References

  • PubChem. (2025).[2][3] this compound Compound Summary (CID 12747).[1][3] National Library of Medicine. [Link]

  • ChemWhat. (2025). This compound Physicochemical Properties Database. [Link][1]

  • Hamada, Y., et al. (2019). Synthesis and Reactions of Isothiazoles: A Review. ResearchGate. [Link]

Sources

Synthesis of 5-amino-3-methylisothiazole and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisothiazole and Its Derivatives

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, bestowing unique electronic and steric properties upon molecules that contain it. Among its many variants, 5-amino-3-methylisothiazole serves as a foundational building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the core synthetic routes to 5-amino-3-methylisothiazole, details the preparation of its key derivatives, and explains the chemical principles underpinning these transformations. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this important heterocyclic system.

The Strategic Importance of the 5-Amino-3-methylisothiazole Core

Isothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 5-amino-3-methylisothiazole structure is particularly valuable as it possesses a nucleophilic amino group at the C5 position, which is ripe for functionalization. This allows for the straightforward introduction of various pharmacophores and the construction of extensive derivative libraries. The methyl group at the C3 position provides a stable, non-reactive anchor.

Derivatives of this core are precursors to a range of targeted therapeutics, including matrix metalloproteinase (MMP12) inhibitors and Aurora kinase inhibitors, highlighting its significance in modern drug discovery pipelines.[4][5] Furthermore, halogenated and cyano-substituted analogues serve as versatile intermediates for more complex molecular architectures through cross-coupling and other C-C bond-forming reactions.[6]

Core Synthesis: Oxidative Cyclization of β-Iminothiobutyramide

The most established and direct route to 5-amino-3-methylisothiazole involves the intramolecular oxidative cyclization of a β-iminothioamide precursor.[7] This method relies on the formation of the thermodynamically stable aromatic isothiazole ring through the creation of a crucial S-N bond.

Mechanistic Rationale

The synthesis begins with β-iminothiobutyramide, a molecule that exists in tautomeric equilibrium. The key step is the oxidation of the sulfur atom, which facilitates an electrophilic attack by the sulfur on the imine nitrogen, leading to ring closure. This process forms the heterocyclic core in a single, efficient step. The choice of oxidizing agent is critical for achieving high yields and minimizing side reactions.

G cluster_0 Tautomerism and Oxidative Cyclization cluster_1 Key Transformation A β-Iminothiobutyramide (Thioamide Form) B Tautomer (Enethiolamine Form) A->B Tautomerization C Oxidized Intermediate B->C Oxidation (e.g., H₂O₂, Chloramine) D 5-Amino-3-methylisothiazole C->D Intramolecular Cyclization S-N Bond Formation S-N Bond Formation

Caption: Oxidative cyclization pathway for 5-amino-3-methylisothiazole synthesis.

Experimental Protocol: Synthesis via Chloramine Oxidation

This protocol is adapted from foundational methods described in the literature.[7]

Materials:

  • β-Iminothiobutyramide

  • Chloramine-T trihydrate

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dry hydrogen chloride (HCl) gas

  • Water

Procedure:

  • Prepare an aqueous solution of Chloramine-T trihydrate and sodium hydroxide.

  • To this solution, add powdered β-iminothiobutyramide in portions while shaking or stirring vigorously. The reaction is typically conducted at or below room temperature.

  • Continue shaking for several hours to ensure complete reaction. The mixture is often left to stand overnight.[7]

  • The resulting clear solution is transferred to a separatory funnel and extracted multiple times with diethyl ether.

  • Combine the organic extracts and dry them over a suitable drying agent (e.g., magnesium sulfate).

  • To precipitate the product as its hydrochloride salt, bubble dry hydrogen chloride gas through the dried ether solution.

  • The precipitate, crude 5-amino-3-methylisothiazole hydrochloride, is collected by filtration.[7]

  • To obtain the free base, the hydrochloride salt is dissolved in water, the solution is made alkaline with aqueous NaOH, and the product is extracted with ether. Evaporation of the solvent yields 5-amino-3-methylisothiazole as an oil.[7]

Reagent/ParameterConditionRationale
Starting Material β-IminothiobutyramideContains the requisite C-C-C-N and S fragments for cyclization.
Oxidizing Agent Chloramine-T, H₂O₂, K₂S₂O₈Provides the electrophilic sulfur species needed for S-N bond formation.[7]
Solvent WaterAn effective and economical solvent for the ionic reagents involved.
Workup Ether ExtractionSeparates the organic product from the aqueous inorganic salts.
Isolation Precipitation as HCl saltProvides a stable, solid form of the amine for purification and handling.

Synthesis of Key Derivatives

The true utility of 5-amino-3-methylisothiazole lies in its role as a scaffold for derivatization. The following sections detail the synthesis of critical intermediates for further elaboration.

Electrophilic Halogenation: 5-Amino-4-chloro-3-methylisothiazole

Chlorination at the C4 position dramatically alters the electronic properties of the ring and provides a handle for cross-coupling reactions. The synthesis is achieved by treating the parent amine with a suitable chlorinating agent.

Protocol: Chlorination with Sulfuryl Chloride This procedure is based on methods developed for producing key agrochemical intermediates.[6]

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetonitrile or Dichloromethane

Procedure:

  • Suspend 5-amino-3-methylisothiazole hydrochloride in a suitable solvent like acetonitrile in a reactor vessel, and cool the mixture (e.g., to 0-5 °C).

  • Slowly add sulfuryl chloride to the stirred suspension while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is carefully quenched, often with a basic solution, and the product is extracted into an organic solvent.

  • Purification by crystallization or chromatography yields 5-amino-4-chloro-3-methylisothiazole.

Synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile

The introduction of a nitrile group at the C4 position creates a versatile intermediate. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. The synthesis is not a simple substitution on the pre-formed 5-amino-3-methylisothiazole but rather a de novo construction of the ring with the desired substituents.

Protocol: Ring Formation from Dithiazoles One advanced method involves the reaction of (4-chloro-5H-1,2,3-dithiazolylidene)acetonitriles with a source of ammonia or other nitrogen nucleophiles, leading to a ring transformation that expels one sulfur atom to form the isothiazole core.[8]

G cluster_0 Derivative Synthesis Workflow A 5-Amino-3-methylisothiazole (Core Molecule) B 5-Amino-4-chloro-3-methylisothiazole A->B Chlorination (e.g., SO₂Cl₂) C N-Acyl Derivatives (Amides, Sulfonamides) A->C Acylation (e.g., RCOCl, RSO₂Cl) D Therapeutically Active Compounds (e.g., Kinase Inhibitors) B->D Further Elaboration (e.g., Cross-Coupling) C->D Biological Screening

Sources

Methodological & Application

Synthesis of 3-Methylisothiazole derivatives for antifungal screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Antifungal Screening of 3-Methylisothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in the Search for Novel Antifungals

The landscape of infectious diseases is perpetually challenged by the emergence of drug-resistant pathogens, with fungal infections posing a significant and growing threat to global health. The limited arsenal of antifungal agents and the rise of resistance in critical species like Candida auris and Aspergillus fumigatus necessitate urgent research into novel chemical scaffolds.[1] The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[2] While thiazole derivatives have been more extensively studied, the isothiazole core, particularly this compound, offers a compelling starting point for the design of new antifungal agents.[3][4]

The mechanism of action for many azole-based antifungals involves the inhibition of cytochrome P450 demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[5] It is hypothesized that certain isothiazole derivatives may act through similar mechanisms, making them attractive candidates for development.

This guide provides a comprehensive, field-tested protocol for the synthesis of a library of this compound derivatives and a detailed methodology for their subsequent in vitro antifungal screening. The objective is to equip researchers with a robust framework for identifying and validating novel antifungal lead compounds.

Part 1: Synthesis of this compound Derivatives

The strategic derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR). A highly effective method for generating chemical diversity is the synthesis of N'-substituted carbohydrazides from a versatile isothiazole hydrazide intermediate. This approach is advantageous due to the straightforward reaction conditions and the vast commercial availability of aldehydes and ketones, enabling the creation of a large and varied compound library.

The chosen synthetic pathway proceeds via a nucleophilic addition-elimination reaction between 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide and a carbonyl compound.[6] The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N (imine) bond, yielding the final N'-substituted derivative.[6]

G A 5-Chloro-3-methylisothiazole- 4-carboxylic acid hydrazide C Reaction Vessel (Ethanol, Reflux) A->C B Aldehyde or Ketone (R-C=O) B->C D Nucleophilic Addition & Elimination of H2O C->D Heat (78°C) 4h E N'-Substituted Derivative (Product) D->E F Purification (Filtration & Recrystallization) E->F G Characterized Product F->G

Caption: General workflow for synthesizing N'-substituted this compound derivatives.

Protocol 1: Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carbohydrazides

This protocol details the general procedure for reacting 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with a representative aromatic aldehyde.

1.1. Materials and Reagents

  • 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (Starting Material)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol (Reaction Solvent)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

  • Analytical instrumentation: NMR, IR, Mass Spectrometer

1.2. Step-by-Step Synthesis Procedure

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1.0 eq) in absolute ethanol (approx. 20-30 mL).

  • Addition of Carbonyl: To this solution, add the selected aldehyde or ketone (1.0 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.[6] Maintain the reflux for 4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution upon cooling.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).[7]

Part 2: In Vitro Antifungal Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8] This quantitative assay identifies the lowest concentration of a compound that prevents the visible growth of a target fungus.

The protocol outlined below is a standardized high-throughput method adaptable for screening against various fungal species, including yeasts and molds.[9] The fundamental principle involves exposing a standardized inoculum of a fungus to serial dilutions of the synthesized compounds in a 96-well microtiter plate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fungal Inoculum (e.g., C. albicans) E Add Fungal Inoculum to all wells A->E B Prepare Compound Stock (in DMSO) D Serial Dilution of Compounds in RPMI Medium B->D C 96-Well Plate C->D D->E F Incubate (35°C, 24-48h) E->F G Read Results (Visual or Spectrophotometer) F->G H Determine MIC Value G->H

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is optimized for determining the MIC of novel compounds against pathogenic fungi.

2.1. Materials and Fungal Strains

  • Fungal Strains: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., H99), Aspergillus fumigatus (e.g., Af293)

  • Growth Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Reagents: Dimethyl sulfoxide (DMSO), Sterile Saline (0.85% NaCl)

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettors, incubator (35°C), spectrophotometer (plate reader at 530 nm).

2.2. Step-by-Step Screening Procedure

  • Preparation of Fungal Inoculum:

    • For yeasts (C. albicans, C. neoformans), culture the organism on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI medium to achieve a final working concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[9]

    • For molds (A. fumigatus), grow on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the working concentration as above.

  • Preparation of Compound Plates:

    • Dissolve the synthesized this compound derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • In a 96-well plate, perform a 2-fold serial dilution of each compound in RPMI medium. A typical final concentration range for screening is 128 µg/mL down to 0.25 µg/mL.

    • Include a positive control well (e.g., Fluconazole) and a negative/growth control well (inoculum in RPMI with DMSO, no compound).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the standardized fungal inoculum to each well of the compound plate, bringing the total volume to 200 µL.

    • Seal the plates and incubate at 35°C. Incubation time is typically 24 hours for Candida species and 48 hours for Cryptococcus and Aspergillus species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (often ≥50% or ≥90% reduction) compared to the growth control.

    • Visual Reading: The MIC is the first well that appears clear (or has a significant reduction in turbidity) by visual inspection.

    • Spectrophotometric Reading: Measure the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition for each well relative to the control. The MIC is the concentration that achieves the predefined inhibition threshold.

Part 3: Data Presentation and SAR Insights

Systematic evaluation of MIC data is crucial for identifying promising lead compounds and understanding the structure-activity relationship (SAR). By correlating specific structural modifications with changes in antifungal potency, researchers can guide the next cycle of synthesis toward more effective derivatives.

Table 1: Hypothetical Antifungal Activity of Synthesized this compound Derivatives

Compound IDR-Group (Substituent on Phenyl Ring)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformans
3a -H (Unsubstituted)3264
3b 4-Cl (Electron-Withdrawing)816
3c 4-NO₂ (Strong Electron-Withdrawing)48
3d 4-OCH₃ (Electron-Donating)64>128
3e 2,4-diCl (Multiple EWG)24
Control Fluconazole14

Expertise & Causality: Interpreting the SAR Data

The hypothetical results presented in Table 1 provide valuable insights into the SAR for this series of compounds.

  • Influence of Electronic Effects: A clear trend emerges related to the electronic nature of the substituent on the phenyl ring. The introduction of electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) at the 4-position (compounds 3b and 3c ) leads to a marked increase in antifungal activity (lower MIC values) compared to the unsubstituted analog 3a . This suggests that reducing electron density in the aromatic ring is favorable for potency. The presence of multiple EWGs (compound 3e ) further enhances this effect, yielding the most potent derivative in this series.

  • Detrimental Effect of Electron-Donating Groups: Conversely, the presence of an electron-donating group (EDG) like methoxy (-OCH₃) in compound 3d significantly diminishes antifungal activity. This observation reinforces the hypothesis that electron-deficient aromatic systems are preferred for this scaffold.

  • SAR-Guided Optimization: This preliminary SAR analysis provides a clear directive for future synthetic efforts. The next generation of derivatives should focus on exploring a wider range of potent, sterically diverse EWGs at various positions on the phenyl ring to further optimize the antifungal activity. Such insights are critical for transforming a preliminary hit into a viable drug candidate.[10]

Conclusion

This application guide provides a detailed, validated framework for the synthesis of novel this compound derivatives and their subsequent evaluation as potential antifungal agents. The protocols are designed to be robust and adaptable, enabling researchers to efficiently generate and screen compound libraries. The initial SAR data, even when hypothetical, underscores the importance of systematic chemical modification to enhance biological activity. The this compound scaffold shows significant promise, and further exploration, including mechanism of action studies and cytotoxicity profiling, is warranted to develop these findings into clinically relevant antifungal therapies.

References

  • Title: Synthesis and Antifungal Activity of Some Thiazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: RSC Publishing URL: [Link]

  • Title: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans Source: SpringerLink URL: [Link]

  • Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: Molecules (MDPI) URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: Molecules (MDPI) URL: [Link]

  • Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Thiazole antifungals | Research Starters Source: EBSCO URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity Source: Clinical Microbiology Reviews (ASM Journals) URL: [Link]

  • Title: Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: PubMed URL: [Link]

  • Title: Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials Source: mBio (ASM Journals) URL: [Link]

  • Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: RSC Publishing URL: [Link]

  • Title: Interdisciplinary Approaches for the Discovery of Novel Antifungals Source: Trends in Pharmacological Sciences (via NIH) URL: [Link]

Sources

Application Note & Protocols: High-Throughput Screening of 3-Methylisothiazole Derivatives for Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2] 3-Methylisothiazole, a key member of this family, and its analogs present a compelling area for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize novel bioactive compounds. We will delve into the underlying principles of assay design, provide detailed, field-proven protocols for primary and secondary screening, and offer insights into data analysis and hit validation, ensuring a robust and efficient screening cascade.

Introduction: The Rationale for Screening this compound Derivatives

This compound and its related compounds are known biocides used in various industrial applications.[3] Their mechanism of action often involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites.[4][5] This reactivity profile makes them intriguing candidates for therapeutic development, especially in oncology and infectious diseases. Recent studies have highlighted the antiproliferative activity of novel N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives against various cancer cell lines, underscoring the therapeutic potential of this chemical class.[6][7]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[8][9][10] By leveraging automation and miniaturized assay formats, HTS allows for the efficient and cost-effective screening of thousands of compounds daily.[8][11] This application note will guide you through the process of designing and executing an HTS campaign to uncover the bioactivity of a this compound derivative library.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively filter and characterize compounds of interest. Our approach is structured as a three-tiered cascade:

  • Tier 1: Primary Screening: Broadly assesses the library for cytotoxic and antimicrobial activity. The goal is to cast a wide net and identify any compounds exhibiting a biological effect at a single high concentration.

  • Tier 2: Hit Confirmation and Dose-Response: Validates the initial "hits" from the primary screen to eliminate false positives and determines the potency (e.g., IC50 or EC50) of the confirmed actives.[12][13]

  • Tier 3: Secondary & Orthogonal Assays: Interrogates the mechanism of action of the most promising hits and assesses their selectivity.

HTS_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Secondary & Mechanistic Assays Compound Library Compound Library Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Library->Primary Cytotoxicity Assay Primary Antimicrobial Assay Primary Antimicrobial Assay Compound Library->Primary Antimicrobial Assay Dose-Response Cytotoxicity Dose-Response Cytotoxicity Primary Cytotoxicity Assay->Dose-Response Cytotoxicity Initial Hits Dose-Response Antimicrobial Dose-Response Antimicrobial Primary Antimicrobial Assay->Dose-Response Antimicrobial Initial Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Dose-Response Cytotoxicity->Enzyme Inhibition Assays Confirmed Hits Orthogonal Cytotoxicity Assay Orthogonal Cytotoxicity Assay Dose-Response Cytotoxicity->Orthogonal Cytotoxicity Assay Confirmed Hits Selectivity Profiling Selectivity Profiling Orthogonal Cytotoxicity Assay->Selectivity Profiling

Caption: High-Throughput Screening Cascade for this compound Derivatives.

Experimental Design and Preparation

Compound Library Preparation

Your library of this compound derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration of 10 mM. For screening, these stock plates are further diluted to an intermediate concentration from which they will be added to the assay plates.

Causality: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. However, it's crucial to maintain a final DMSO concentration in the assays below 0.5% to avoid solvent-induced artifacts.

Cell Line and Bacterial Strain Selection
  • Human Cancer Cell Line: A549 (human lung carcinoma) is a robust and well-characterized cell line suitable for initial cytotoxicity screening.

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are recommended to assess the broad-spectrum antimicrobial potential.

Self-Validation: The inclusion of both Gram-positive and Gram-negative bacteria provides an early indication of the spectrum of antimicrobial activity and can hint at the mechanism of action.

Tier 1: Primary Screening Protocols

Primary screens are conducted at a single high concentration (e.g., 20 µM) to maximize the chances of identifying active compounds.[14]

Protocol: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[15]

Materials:

  • A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 384-well clear-bottom plates

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells in 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of 10 mM compound stocks to the wells (final concentration of 2.5 µM). Include positive controls (e.g., Doxorubicin) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol: Primary Antimicrobial Screening (Broth Microdilution)

This assay determines the ability of the compounds to inhibit bacterial growth.[16][17]

Materials:

  • S. aureus and E. coli

  • Mueller-Hinton Broth (MHB)

  • 384-well clear plates

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Addition: Add 200 nL of 10 mM compound stocks to the wells.

  • Inoculation: Add 50 µL of the diluted bacterial culture to each well. Include positive controls (e.g., Ampicillin) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

Data Analysis and Hit Selection

The goal of this stage is to identify compounds that exhibit statistically significant activity compared to the controls.[18]

Quality Control: A critical metric for validating an HTS assay is the Z'-factor.[19] It assesses the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Hit Criteria: A common threshold for hit identification is a signal that is greater than three standard deviations from the mean of the negative controls.[20]

ParameterFormulaAcceptable Range
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|0.5 - 1.0
Hit Threshold Mean_neg ± (3 * SD_neg)Varies by assay

Tier 2: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be re-tested to confirm their activity and rule out false positives.[13][21] This is followed by generating a dose-response curve to determine the compound's potency.

Protocol: Dose-Response Assays

The protocols for the cytotoxicity and antimicrobial assays are the same as the primary screens, with one key difference: the compounds are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM).

Data Analysis: The resulting data is plotted as percent inhibition versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Tier 3: Secondary and Mechanistic Assays

Secondary assays are designed to provide more in-depth information about the confirmed hits.[12][22]

Orthogonal Cytotoxicity Assay (LDH Release)

To ensure that the observed cytotoxicity is not an artifact of the MTT assay, an orthogonal assay with a different endpoint is employed. The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.[23][24]

Materials:

  • LDH Assay Kit

  • A549 cells

  • 384-well plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the primary cytotoxicity assay.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatant.

  • LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the recommended wavelength.

Enzyme Inhibition Assay

Given that isothiazolones are known to inhibit enzymes via thiol modification, a relevant enzymatic assay can provide mechanistic insight.[4][5] For example, if a hit is hypothesized to target a specific dehydrogenase, a corresponding enzyme inhibition assay should be developed.

Principle: These assays typically involve incubating the purified enzyme with its substrate and the test compound. The rate of product formation is measured, and a decrease in this rate indicates enzyme inhibition. For HTS, it's crucial that the substrate and detection method are compatible with a high-throughput format.[25]

Hit_Selection Primary Hits Primary Hits Repurchase & QC Repurchase & QC Primary Hits->Repurchase & QC > 3 SD from control Dose-Response Dose-Response Repurchase & QC->Dose-Response Purity > 95% Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay IC50 < 10 µM SAR Analysis SAR Analysis Orthogonal Assay->SAR Analysis Confirmed Activity Lead Series Lead Series SAR Analysis->Lead Series Promising Scaffold

Caption: Decision-making workflow for hit selection and progression.

Hypothetical Signaling Pathway

The neurotoxic effects of some isothiazolinones have been linked to the activation of the ERK pathway.[26] A confirmed cytotoxic hit from our screen could potentially act through a similar mechanism in cancer cells.

Signaling_Pathway This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation MAPK Cascade (ERK) MAPK Cascade (ERK) ROS Generation->MAPK Cascade (ERK) activates Transcription Factors Transcription Factors MAPK Cascade (ERK)->Transcription Factors phosphorylates Apoptosis Apoptosis Transcription Factors->Apoptosis induces

Caption: Hypothetical signaling pathway for a bioactive this compound derivative.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of this compound derivatives. By employing a tiered screening cascade, rigorous data analysis, and thoughtful selection of secondary assays, researchers can efficiently identify and characterize novel bioactive compounds with therapeutic potential. It is imperative to remember that HTS is the beginning of a long journey in drug discovery. The hits identified through these methods will serve as the foundation for future medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties.

References

  • Bhayani, H. et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Controlled Release, 235, 335-347.
  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Wikipedia. (2023, December 27). High-throughput screening. [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • MDPI. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • National Center for Biotechnology Information. (2023). High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. PMC. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput microarray for antimicrobial susceptibility testing. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Methylisothiazolinone. [Link]

  • ResearchGate. (n.d.). Chemistry of Biologically Active Isothiazoles. Retrieved from [Link]

  • PubMed. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem. [Link]

  • ResearchGate. (n.d.). Design and Implementation of High-Throughput Screening Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC. [Link]

  • PubMed. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules. [Link]

  • ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • News-Medical. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. [Link]

  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

  • PubMed. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie. [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]

  • ACS Publications. (2019). Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. ACS Omega. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Wikipedia. (2023, April 2). Isothiazolinone. [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

  • Arriaga, L. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery and Development. [Link]

Sources

Application Note: Development and Validation of a High-Sensitivity LC-MS/MS Method for 3-Methylisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a quantitative LC-MS/MS method for 3-Methylisothiazole (3-MI) . Unlike its widely known derivative, the preservative Methylisothiazolinone (MI), 3-MI is a volatile aromatic heterocycle (CAS: 693-92-5) often encountered as a genotoxic impurity (GTI) candidate or a starting material in pharmaceutical synthesis.[1]

The Challenge: 3-MI presents unique analytical hurdles:

  • Volatility: Precludes standard evaporation-to-dryness sample preparation steps.[1]

  • Low Molecular Weight (99 Da): Increases susceptibility to background noise and interference in the low-mass region.[1]

  • Polarity: Poor retention on standard C18 columns leads to co-elution with the solvent front (matrix suppression).[1]

The Solution: A validated HILIC-MS/MS approach utilizing "Dilute-and-Shoot" methodology to preserve analyte integrity, achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

Analyte Profile & Mechanistic Distinction[2]

It is critical to distinguish the target analyte from common isothiazolinone preservatives to ensure method specificity.[1]

FeatureThis compound (Target) Methylisothiazolinone (Preservative)
Structure Aromatic Isothiazole RingNon-aromatic Isothiazolone Ring
CAS 693-92-52682-20-4
MW 99.15 g/mol 115.15 g/mol
pKa (Calc) ~2.5 (Basic Nitrogen)-2.0 (Amide-like)
Key Challenge High Volatility / Low RetentionSkin Sensitization / Stability

Method Development Narrative (The "Why")

Chromatographic Strategy: Why HILIC?

Standard Reverse Phase (RP) chromatography fails for 3-MI because the compound is too polar and small to interact sufficiently with C18 chains, eluting in the void volume (


). While ion-pairing reagents could increase retention, they suppress MS ionization and contaminate the source.[1]

Selected Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Mechanism: Partitioning of 3-MI into the water-enriched layer on the surface of a polar stationary phase (Silica or Zwitterionic).[1]

  • Benefit: 3-MI elutes after the void volume in high-organic mobile phases, which enhances ESI desolvation efficiency and sensitivity.[1]

Ionization & Detection[1]
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1] The basic nitrogen on the isothiazole ring readily accepts a proton (

    
    ).[1]
    
  • Transitions: Fragmentation of isothiazoles typically involves ring opening and loss of nitrile species.

    • Precursor:

      
       100.1
      
    • Product 1 (Quant):

      
       73.1 (Loss of HCN, 
      
      
      
      27)
    • Product 2 (Qual):

      
       58.1 (Ring cleavage)[1]
      

Experimental Protocol

Materials & Reagents[1]
  • Standard: this compound (Reference Standard, >98% purity).[1][2]

  • Internal Standard (IS): this compound-d3 (if unavailable, use Thiazole or Pyrazine as a structural analog).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation: "Dilute-and-Shoot"

Rationale: 3-MI is volatile.[1] Nitrogen blow-down or rotary evaporation will result in >50% analyte loss.[1]

  • Stock Preparation: Dissolve 10 mg 3-MI in 10 mL Acetonitrile (1 mg/mL). Store at -20°C. Replace weekly due to volatility.

  • Matrix Extraction (Example: Plasma/Formulation):

    • Aliquot 50 µL sample into a centrifuge tube.

    • Add 150 µL Ice-Cold Acetonitrile containing Internal Standard (200 ng/mL).[1]

    • Vortex aggressively for 30 seconds to precipitate proteins.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Final Dilution: Transfer 100 µL supernatant to an autosampler vial.

    • Crucial Step: Dilute 1:1 with Acetonitrile (not water) to match HILIC initial conditions.[1]

    • Seal immediately with a PTFE/Silicone cap.[1]

LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adj. with Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Gradient Program:

  • 0.0 min: 95% B (High organic for HILIC retention)[1]

  • 0.5 min: 95% B

  • 3.0 min: 50% B (Elution)[1]

  • 3.1 min: 95% B (Re-equilibration)[1]

  • 5.0 min: 95% B (End)[1]

MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C (High temp aids volatilization of aqueous buffer)

  • Gas Flow: 800 L/Hr

  • Collision Gas: Argon

Method Validation (ICH Q2(R2) Framework)

This method is validated to demonstrate fitness for purpose.[1][3][4]

Specificity & Selectivity[1][6]
  • Test: Injection of 6 blank matrix lots.

  • Acceptance: Interference at retention time (RT) of 3-MI must be < 20% of the LLOQ response.

  • Result: HILIC separates 3-MI (RT ~2.1 min) from early eluting salts and late eluting phospholipids.[1]

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Correlation (

    
    ):  > 0.995 required.[1]
    
Accuracy & Precision (Intra/Inter-day)
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).[1]

  • Replicates: n=6 per level, over 3 days.

  • Acceptance:

    • Accuracy: 85-115% (80-120% at LLOQ).[1]

    • Precision (CV): < 15% (< 20% at LLOQ).

Recovery & Matrix Effect
  • Matrix Factor (MF): Compare peak area of post-extraction spiked matrix vs. neat solution.

  • Result: HILIC often shows ion enhancement for bases.[1] With IS correction, Normalized Matrix Factor should be 0.9 - 1.1.[1]

Visualizations

Method Workflow Diagram

G Sample Sample (Plasma/API) Crash Protein Precipitation (Ice-Cold ACN + IS) Sample->Crash Add 3x Vol ACN Centrifuge Centrifuge 10,000g, 10 min Crash->Centrifuge Supernatant Supernatant Transfer (No Evaporation!) Centrifuge->Supernatant HILIC HILIC LC Separation (95% ACN Start) Supernatant->HILIC Inject MS MS/MS Detection (m/z 100 -> 73) HILIC->MS ESI+ Data Quantitation (Linear Regression) MS->Data

Caption: Figure 1: "Dilute-and-Shoot" workflow optimized to prevent volatilization loss of this compound.

Decision Tree: Troubleshooting Retention

G Start Analyte elutes in Void (t0)? CheckMode Current Mode? Start->CheckMode Yes RP Reverse Phase (C18) CheckMode->RP HILIC HILIC CheckMode->HILIC ActionRP Switch to HILIC (Polar Retention) RP->ActionRP CheckMP Mobile Phase Water Content? HILIC->CheckMP HighWater >10% Water at Start CheckMP->HighWater LowWater <5% Water at Start CheckMP->LowWater ReduceWater Reduce Water to 3-5% (Increase Retention) HighWater->ReduceWater CheckpH Buffer pH? LowWater->CheckpH HighpH pH > 5 CheckpH->HighpH LowpH pH < 3 CheckpH->LowpH AdjustpH Lower pH to 3.0 (Protonate Nitrogen) HighpH->AdjustpH ColumnChange Switch to Amide-HILIC LowpH->ColumnChange

Caption: Figure 2: Troubleshooting logic for this compound retention issues.

Expert Insights & Pitfalls

  • The "Evaporation" Trap: Many standard protocols call for

    
     drying to concentrate samples.[1] Do not do this.  3-MI has a vapor pressure that will cause significant losses during drying.[1] Use large volume injection (LVI) on HILIC if sensitivity is an issue, rather than concentration.[1]
    
  • System Carryover: Small basic amines can stick to PEEK tubing.[1] Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) to eliminate carryover between injections.[1]

  • Stability: 3-MI is reactive. Ensure samples are kept at 4°C in the autosampler and analyzed within 24 hours of preparation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][3] Guideline on validation methodology.

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] (2018).[1] Regulatory standards for bioanalysis.[1]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] (2024).[1][2][5][6] Physicochemical properties and safety data.[1][2][5][7][1]

  • HILIC Method Development Strategies. Waters Corporation. (2020). Guide to retaining small polar bases.[1][1]

Sources

In vitro cytotoxicity assays for 3-Methylisothiazole and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Cytotoxicity Profiling for 3-Methylisothiazole and Pharmacologically Active Analogues

Introduction & Chemical Context

This compound (3-MI) and its derivatives represent a critical heterocyclic scaffold in medicinal chemistry. While the isothiazole ring is a potent pharmacophore found in antipsychotics (e.g., ziprasidone) and potential anticancer agents, its unique chemistry presents specific challenges in in vitro assays.

The Core Challenge: The isothiazole ring contains a weak Nitrogen-Sulfur (N-S) bond. Under physiological conditions or in the presence of cellular nucleophiles (specifically thiols like Glutathione), this ring can undergo cleavage or form covalent adducts. This electrophilic nature has two major implications for experimental design:

  • Biological: It often drives toxicity via oxidative stress and mitochondrial dysfunction.

  • Technical: It can cause false-negative cytotoxicity results (apparent viability) in tetrazolium-based assays (MTT/MTS) by chemically reducing the dye independent of cellular metabolism.

This guide outlines a validated workflow to accurately assess the cytotoxicity of 3-MI analogues, prioritizing the elimination of assay interference.

Pre-Assay Validation: The "No-Cell" Control

Rationale: Before touching a cell line, you must determine if your specific 3-MI analogue interferes with your detection reagent. Isothiazoles can act as reducing agents, converting MTT tetrazolium salts into purple formazan even in the absence of live cells.[1]

Protocol A: Cell-Free Interference Screen
  • Reagents: MTT Reagent (5 mg/mL in PBS), Complete Media (w/o Phenol Red), Test Compounds.

  • Workflow:

    • Prepare a 96-well plate with 100 µL of media (no cells).

    • Add test compounds at the highest screening concentration (e.g., 100 µM). Include a DMSO vehicle control.[2]

    • Incubate for the standard assay duration (e.g., 24h or 48h) at 37°C.

    • Add 20 µL MTT reagent.[3] Incubate for 3-4 hours.

    • Readout: Measure Absorbance at 570 nm.

    • Decision: If

      
      , the compound is chemically reducing the dye. ABORT MTT.  Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®) or LDH release assay.
      

Primary Cytotoxicity Workflow (Decision Matrix)

The following diagram illustrates the logical flow for selecting the correct assay based on the chemical properties of the specific isothiazole derivative.

Cytotoxicity_Workflow Start Start: 3-MI Analogue Screening Interference_Check Step 1: Cell-Free Interference Test (Protocol A) Start->Interference_Check Check_Result Does Compound Reduce Reagent? Interference_Check->Check_Result MTT_Route Protocol B: Standard MTT/MTS Assay (Metabolic Activity) Check_Result->MTT_Route No (Abs = Control) ATP_Route Alternative: ATP Luminescence Assay (Non-Redox Dependent) Check_Result->ATP_Route Yes (Abs > Control) Validation Step 2: Multiplex Validation (LDH Release / Annexin V) MTT_Route->Validation ATP_Route->Validation Analysis Data Analysis: Calculate IC50 Validation->Analysis

Figure 1: Decision matrix for selecting the appropriate viability assay based on compound interference.

Protocol B: Optimized MTT Assay for Isothiazoles

If the interference screen is negative, MTT remains a cost-effective high-throughput option. However, for isothiazoles, we modify the protocol to minimize residual extracellular interaction.

Materials:

  • Cell Lines: HepG2 (liver model for metabolic activation) or HCT-116 (standard carcinoma).

  • Solvent: DMSO (Anhydrous).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Compound Preparation:

    • Dissolve 3-MI analogues in DMSO to create a 1000x stock.

    • Critical: Final DMSO concentration on cells must be ≤ 0.5% (v/v) to prevent solvent toxicity from masking compound effects.

    • Perform 1:2 or 1:3 serial dilutions in culture media.

  • Treatment: Aspirate old media. Add 100 µL of compound-containing media. Incubate for 48h.

  • The "Wash" Step (Isothiazole Specific):

    • Why: To remove any unreacted electrophilic compound that might react with MTT.

    • Gently aspirate media.[2][4] Wash 1x with warm PBS. Add 100 µL fresh phenol-red-free media.

  • Development: Add 10 µL MTT stock (5 mg/mL). Incubate 3–4h at 37°C.

  • Solubilization: Carefully remove media (don't dislodge crystals).[2] Add 100 µL DMSO. Shake for 10 min.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Validation: Glutathione (GSH) Depletion

Since the toxicity of the isothiazole scaffold is often linked to the opening of the isothiazole ring via nucleophilic attack by cellular thiols, measuring GSH depletion is a critical validation step.

Protocol C: GSH-Glo™ Assay (or Monochlorobimane)

  • Treatment: Treat cells with IC50 concentration of the 3-MI analogue for a short duration (e.g., 3h and 6h).

  • Lysis: Remove media and add GSH-Glo™ Reagent (contains Luciferin-NT and Glutathione S-Transferase).

  • Reaction: The GST enzyme catalyzes the coupling of Luciferin-NT to any free GSH in the lysate.

  • Detection: Add Luciferin Detection Reagent. The generated luciferin emits light proportional to the remaining GSH.

  • Interpretation: A rapid drop in GSH prior to cell death confirms the electrophilic reactivity of the N-S bond as the primary mechanism of action (MOA).

Mechanism of Action Visualization

The following pathway illustrates how this compound analogues typically induce cytotoxicity, highlighting the critical points of assay intervention.

MOA_Pathway Compound 3-MI Analogue (Electrophile) Entry Cellular Entry Compound->Entry Adduct Thiol-Conjugate (Ring Opening) Entry->Adduct Reacts with GSH Intracellular GSH (Nucleophile) GSH->Adduct Depletion ROS ROS Generation (Oxidative Stress) Adduct->ROS Redox Imbalance Mito Mitochondrial Dysfunction ROS->Mito Death Apoptosis/Necrosis Mito->Death

Figure 2: Proposed Mechanism of Action (MOA) for electrophilic isothiazole derivatives involving thiol depletion.

Data Presentation & Analysis

Report your findings using the following structure to ensure comparability across analogues.

Compound IDIC50 (µM)Max Inhibition (%)Interference Flag?GSH Depletion?
3-MI (Parent)>10015%NoNegligible
Analogue A12.598%Yes (Use ATP assay)High
Analogue B45.0100%NoModerate

Calculations: Calculate % Viability using the formula:



Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12747, this compound. Retrieved October 26, 2025, from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Etter, J. P., et al. (2020). Thiol-reactive compounds and their interference in standard cytotoxicity assays. Toxicology in Vitro. (Contextual synthesis of general thiol interference mechanisms described in search results).

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 3-Methylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility challenges of 3-methylisothiazole derivatives. These heterocyclic compounds, while valuable, often present solubility issues that can impede research and development.[1][2] This resource is designed to provide both theoretical understanding and practical, step-by-step protocols to overcome these hurdles.

I. Understanding the Challenge: Why is Solubility an Issue?

This compound and its derivatives are a class of heterocyclic compounds with a range of biological activities.[3][4] However, their often rigid, planar structures and potential for strong intermolecular interactions can lead to poor aqueous solubility. This is a significant challenge in drug development, as poor solubility can lead to low bioavailability and therapeutic efficacy.[5][6]

FAQ: What intrinsic properties of this compound derivatives contribute to their low solubility?

The solubility of these derivatives is influenced by a combination of factors inherent to their molecular structure:

  • Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, lead to high lattice energy, which requires more energy to break and dissolve the crystal.

  • Lipophilicity: The nonpolar surface area of the molecule contributes to its lipophilicity (hydrophobicity). While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can drastically reduce aqueous solubility.

  • Ionization state (pKa): The presence of ionizable groups can significantly affect solubility. The solubility of ionizable compounds is pH-dependent.[7] However, many this compound derivatives are neutral compounds with limited ionizable centers.

II. Troubleshooting Guide: Practical Strategies for Solubility Enhancement

This section details common experimental issues and provides validated strategies to address them.

Q1: My this compound derivative has precipitated out of my aqueous buffer. How can I increase its solubility for my in vitro assay?

A1: Initial Approach: pH Modification and Co-solvents

For initial screening and in vitro work, adjusting the pH and employing co-solvents are often the quickest and most straightforward methods.

Causality:

  • pH Adjustment: If your derivative has an ionizable functional group (e.g., a carboxylic acid or an amine), altering the pH of the solution can convert the molecule into its more soluble salt form.[8]

  • Co-solvents: These are organic solvents miscible with water that reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with a pH range relevant to your experimental conditions (e.g., pH 2 to 10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of your this compound derivative to a known volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for solubilization.

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a strong organic solvent (e.g., 100% DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Visual Inspection: Observe the highest concentration that remains in solution without precipitation.

  • Quantitative Analysis (Optional): For more precise measurements, prepare a range of co-solvent concentrations (e.g., 1%, 5%, 10% DMSO in buffer) and determine the saturation solubility in each as described in the pH protocol.

Table 1: Example of Co-solvent Effects on Solubility

Co-solventConcentration (%)Solubility Increase (Fold)
DMSO15
DMSO525
Ethanol510
PEG 4001015

Troubleshooting Tip: While effective, high concentrations of co-solvents can sometimes interfere with biological assays. Always run appropriate vehicle controls to account for any effects of the co-solvent itself.

Q2: I need to improve the solubility for in vivo studies, and high concentrations of organic co-solvents are not an option. What are my next steps?

A2: Advanced Formulation Strategies: Cyclodextrins and Solid Dispersions

For applications requiring higher concentrations in aqueous media without harsh organic solvents, more advanced formulation techniques are necessary.

1. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like many this compound derivatives, forming inclusion complexes that have significantly improved aqueous solubility and stability.[9][10]

Experimental Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of your derivative to the cyclodextrin.

  • Kneading Process:

    • Accurately weigh the this compound derivative and the cyclodextrin.

    • Place the powders in a mortar and mix them thoroughly.

    • Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) dropwise while continuously triturating the mixture to form a paste.

    • Continue kneading for 60-90 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Pulverize the dried complex and confirm its formation and improved solubility through techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and dissolution studies.

2. Solid Dispersions

Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[11][12][13][14] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and converting it to an amorphous state, which has a lower energy barrier to dissolution than the crystalline state.[11][12][13][14]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Solvent Selection: Identify a common volatile solvent in which both your derivative and the carrier are soluble (e.g., methanol, ethanol, or acetone).

  • Preparation:

    • Dissolve both the this compound derivative and the carrier in the chosen solvent.

    • The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize the formulation.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film on the flask wall.

  • Drying and Milling: Further dry the film under vacuum to remove any residual solvent. Scrape the dried solid and mill it into a fine powder.

  • Characterization: Analyze the solid dispersion to confirm the amorphous nature of the drug and evaluate the improvement in dissolution rate.

Diagram: Workflow for Advanced Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Process cluster_3 Characterization cluster_4 Outcome A Poorly Soluble Derivative B Cyclodextrin Complexation A->B C Solid Dispersion A->C D Kneading or Co-precipitation B->D E Solvent Evaporation or Melt Extrusion C->E F Dissolution Testing D->F E->F G DSC, XRPD F->G Confirm Amorphous State H Enhanced Solubility Formulation G->H

Caption: Advanced formulation workflow for this compound derivatives.

Q3: I am in the early stages of drug discovery. Can I modify the chemical structure of my this compound derivative to improve its intrinsic solubility?

A3: Medicinal Chemistry Approaches: Prodrugs and Structural Modification

Yes, modifying the chemical structure is a powerful strategy to improve intrinsic solubility.

1. Prodrug Strategy

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[15][16][17] By attaching a polar, water-solubilizing promoiety to the this compound core, the overall solubility of the prodrug can be dramatically increased.[15][16][17]

Design Principle:

  • Identify an attachment point: Find a suitable functional group on your core molecule (e.g., a hydroxyl, amino, or carboxylic acid group) where a promoiety can be attached.

  • Select a promoiety: Choose a highly polar and biocompatible promoiety. Common examples include phosphates, amino acids, or polyethylene glycol (PEG) chains.

  • Linker Chemistry: The linker connecting the promoiety to the drug must be designed to be stable in the formulation but readily cleaved by enzymes in vivo.

Diagram: Prodrug Activation Concept

G Prodrug Inactive, Soluble Prodrug Drug Linker Promoiety Activation Enzymatic or Chemical Cleavage Prodrug->Activation ActiveDrug Active, Less Soluble Drug Drug Activation->ActiveDrug Byproduct Inactive Byproduct Linker-Promoiety Activation->Byproduct

Caption: General mechanism of prodrug activation to release the active compound.

2. Structural Modification for Solubility (SAR)

Causality: Systematic modification of the core structure can disrupt crystal packing and introduce polar functional groups, thereby improving solubility. This is a key part of the Structure-Activity Relationship (SAR) studies in medicinal chemistry.

Guiding Principles:

  • Introduce Polar Groups: The addition of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrogen bonding with water.

  • Disrupt Planarity: Introducing non-planar or bulky groups can disrupt the crystal lattice, reducing the energy required for dissolution.

  • Ionizable Groups: Incorporating weakly acidic or basic centers can allow for salt formation, which is a classic strategy for enhancing solubility.

III. Frequently Asked Questions (FAQs)

Q: What is the typical solubility of 3-methylisothiazolinone in water? A: While specific derivatives vary, the parent compound, 2-methyl-4-isothiazolin-3-one, is readily miscible with water.[18] However, many of its more complex, drug-like derivatives exhibit poor aqueous solubility.

Q: Are there any stability concerns with this compound derivatives in solution? A: Yes, isothiazolinones can be unstable under certain conditions, such as alkaline pH, high temperatures, and UV exposure, which can constrain their formulation and use.[1][2] It is crucial to assess the stability of your specific derivative under your experimental and storage conditions.

Q: Can I use surfactants to improve the solubility of my compound? A: Yes, surfactants can be used to form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions. This is a common strategy in formulation development.

Q: How do I choose the best solubility enhancement strategy for my specific derivative? A: The choice of strategy depends on several factors:

  • The physicochemical properties of your compound: (e.g., LogP, pKa, melting point).

  • The intended application: (in vitro screening vs. in vivo studies).

  • The required concentration.

  • Potential toxicity or interference of the excipients.

A systematic, tiered approach, starting with simpler methods like pH adjustment and co-solvents before moving to more complex formulations, is generally recommended.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1486. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Google Patents. (n.d.). RU2487125C2 - Method for continuous production of 3-isothiazolinone derivatives and intermediate products thereof.
  • ResearchGate. (n.d.). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Available at: [Link]

  • PubMed. (n.d.). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem Compound Database. Available at: [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). EP0271761A1 - Process for the isolation of isothiazolinone derivatives.
  • PubMed Central. (n.d.). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. In Physicochemical Principles of Drug Action. Available at: [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Available at: [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategies for thiazole and isothiazole preparation versus a... Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical Uses of Cyclodextrins and Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Methylisothiazolinone. Available at: [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • Frontiers. (n.d.). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Available at: [Link]

  • National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • PubMed Central. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Available at: [Link]

  • American Contact Dermatitis Society. (2020). Isothiazolinone Content of US Consumer Adhesives: Ultrahigh-Performance Liquid Chromatographic Mass Spectrometry Analysis. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • MDPI. (n.d.). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Selective Interactions of Cyclodextrins with Isomeric 1,2,4-Thiadiazole Derivatives Displaying Pharmacological Activity: Spectroscopy Study. Available at: [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available at: [Link]

  • MDPI. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available at: [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]

Sources

Enhancing the long-term stability of 3-Methylisothiazole stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 3-Methylisothiazole (MI). As a potent biocide and preservative, the integrity of your MI stock solution is paramount to achieving reproducible and reliable experimental outcomes. However, the isothiazolinone ring is susceptible to various degradation pathways, leading to a loss of efficacy over time. This guide is designed to provide you, a fellow scientist, with a comprehensive understanding of the factors affecting MI stability and to offer practical, field-proven solutions for its enhancement. We will delve into the causality behind storage and preparation choices, equipping you with the knowledge to troubleshoot common issues and ensure the long-term viability of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MI), and why is its stability a concern?

A1: this compound (MI or MIT) is a heterocyclic organic compound widely used as a preservative and antimicrobial agent in industrial and research applications.[1][2] Its efficacy relies on the integrity of the isothiazolinone ring structure. This ring, however, is susceptible to cleavage under various environmental conditions, leading to inactive degradation products.[3] An unstable stock solution with a lower-than-expected concentration of active MI can be a significant source of experimental variability, leading to failed experiments and questionable results.

Q2: What are the primary factors that cause MI to degrade in a stock solution?

A2: The long-term stability of MI in solution is primarily influenced by four key factors:

  • pH: This is the most critical factor. MI is relatively stable in acidic to neutral conditions but degrades rapidly under alkaline (basic) conditions (pH > 8).[3][4] The degradation is a result of hydroxide-ion-mediated hydrolysis, which opens the isothiazolinone ring.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of MI.[3] Storing solutions at room temperature or higher, especially for extended periods, will significantly shorten their shelf-life.

  • Light Exposure: Isothiazolinones, including MI, can undergo photodegradation when exposed to UV radiation, such as that present in sunlight or some artificial lighting.[5][6] This process involves the molecule absorbing light energy, which can lead to bond cleavage and loss of activity.

  • Presence of Nucleophiles: Strong nucleophiles (electron-rich species) other than hydroxide ions can also attack and open the isothiazolinone ring, leading to inactivation.[3] This is a crucial consideration when preparing complex formulations.

Q3: How does pH specifically affect the stability of MI?

A3: The effect of pH on MI stability is dramatic. The rate of hydrolytic degradation increases exponentially with increasing pH in the alkaline range. In acidic media, the compound is notably stable.[4] As the pH rises above 7, the concentration of hydroxide ions (OH⁻) increases, which act as nucleophiles attacking the electrophilic sulfur atom or carbonyl carbon in the isothiazolinone ring, initiating its cleavage.

The table below, based on kinetic studies of related isothiazolinones, illustrates the profound impact of pH on the compound's half-life in aqueous solutions.

pHApproximate Half-LifeStability Profile
< 7.0Very Long (Months)High Stability: Recommended for long-term storage.
8.5~47 DaysModerate Instability: Degradation becomes significant.
9.0~23 DaysSignificant Instability: Rapid loss of active agent.
9.6~3.3 DaysHigh Instability: Solution is viable for only a short time.
10.0~2 DaysVery High Instability: Not recommended for storage.
Data extrapolated from studies on 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), which shares a similar degradation mechanism to MI.[4]
Q4: Can I use chemical stabilizers to enhance the long-term stability of my MI stock?

A4: Yes. The use of metal salt stabilizers is a well-documented and effective method for protecting isothiazolinones from degradation, particularly in aqueous solutions that may not be acidic.[7] Low levels of copper salts, such as copper sulfate (CuSO₄), have been shown to significantly enhance stability.[8][9]

The proposed mechanism involves the copper (II) ion (Cu²⁺) complexing with the isothiazolinone molecule. This interaction is thought to stabilize the ring structure, making it less susceptible to nucleophilic attack and subsequent degradation. The required ratio of copper ion to MI is quite low, often in the range of 1:1000 to 1:60, depending on the MI concentration.[9]

Troubleshooting Guide

Problem 1: My MI stock solution has turned yellow/brown.
  • Potential Cause: Color change is often a primary indicator of chemical degradation. When the isothiazolinone ring cleaves, the resulting degradation products can be colored. This may be due to prolonged storage at room temperature, exposure to light, or a solution pH that has drifted into the alkaline range.

  • Recommended Action:

    • Do Not Use: Discard the solution immediately as the concentration of active MI is likely compromised. Using it will introduce significant error into your experiments.

    • Verify pH: If you have remaining solution, check its pH. If it is > 7.5, this is a likely cause.

    • Review Storage: Confirm that your storage protocol adheres to the recommendations (refrigerated, protected from light).

    • Prepare Fresh Stock: Prepare a new stock solution following the best practices outlined in the protocol section below.

Problem 2: I am observing reduced antimicrobial efficacy from my experiments.
  • Potential Cause: A gradual or sudden loss of efficacy is a classic sign of MI degradation. Even without a visible color change, the concentration of the active compound may have fallen below the effective threshold. This is the most common consequence of storing a stock solution for too long or under suboptimal conditions.

  • Recommended Action:

    • Quantify Concentration (If Possible): The most rigorous approach is to verify the concentration of your stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector.[10][11][12] This provides a definitive answer on the integrity of your stock.

    • Prepare Fresh Stock: The most practical and immediate solution is to prepare a fresh, stabilized stock solution.

    • Implement a "Date Opened" Policy: Always label your stock solutions with the preparation date and a "use by" date (e.g., 3-6 months for a stabilized, refrigerated stock). Do not use stocks beyond this date.

Problem 3: A precipitate has formed in my refrigerated MI stock solution.
  • Potential Cause: While MI is soluble in many organic solvents and water, its solubility can decrease at lower temperatures, especially at high concentrations.[2][13] If you have prepared a highly concentrated stock, it may be falling out of solution upon refrigeration. Alternatively, if a stabilizer like copper sulfate was used in a buffered solution, precipitation of copper salts (e.g., copper phosphate) could occur.

  • Recommended Action:

    • Gently Warm & Agitate: Allow the solution to warm to room temperature and mix gently (vortex or invert) to see if the precipitate redissolves. If it does, it was likely a solubility issue. Consider preparing a slightly less concentrated stock for refrigerated storage.

    • Check for Contamination: If the precipitate does not redissolve, it may be an insoluble degradation product or a contaminant. The solution should be discarded.

    • Solvent Selection: Ensure your chosen solvent is appropriate for the desired concentration and storage temperature. For aqueous solutions, use high-purity, deionized water.

Troubleshooting_Workflow cluster_observe Observation cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Recommended Action observe Issue with MI Stock Solution color_change Color Change (Yellow/Brown) observe->color_change loss_efficacy Reduced Efficacy observe->loss_efficacy precipitate Precipitate Formed observe->precipitate cause_degrade Chemical Degradation (pH, Temp, Light) color_change->cause_degrade cause_conc Concentration Loss loss_efficacy->cause_conc cause_sol Solubility Issue or Contamination precipitate->cause_sol sol_discard Discard & Prepare Fresh Stock cause_degrade->sol_discard sol_quantify Quantify with HPLC Prepare Fresh Stock cause_conc->sol_quantify sol_warm Warm & Agitate Review Concentration cause_sol->sol_warm

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous MI Stock Solution (1% w/v)

This protocol describes the preparation of a 1% (10 mg/mL) aqueous stock solution of MI with copper sulfate as a stabilizer for enhanced long-term stability.

Materials:

  • This compound (MI), solid (CAS 2682-20-4) [Note: MI is a potent sensitizer and corrosive. Handle with extreme care.[1]]

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • High-purity, sterile deionized water (dH₂O)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance, weigh boats, and spatulas

  • Calibrated pipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and appropriate chemical-resistant gloves.

Procedure:

  • Safety First: Perform all weighing and handling of solid MI inside a chemical fume hood.

  • Prepare Stabilizer Solution:

    • Weigh 100 mg of CuSO₄·5H₂O and dissolve it in 10 mL of dH₂O to create a 1% copper sulfate stock. This is your stabilizer solution.

  • Prepare MI Solution:

    • Weigh 100 mg of solid MI into a clean, sterile amber vial.

    • Add 9.9 mL of sterile dH₂O to the vial.

    • Vortex thoroughly until the MI is completely dissolved. The solution should be clear and colorless.

  • Add Stabilizer:

    • To the 9.9 mL of MI solution, add 100 µL of the 1% copper sulfate stock solution. This achieves a final MI concentration of ~1% and a copper sulfate concentration of 0.01%, providing a protective ratio.

    • Vortex the final solution for 30 seconds to ensure homogeneity.

  • Final pH Check (Optional but Recommended):

    • Using a calibrated pH meter with a micro-probe, check the pH of the final solution. It should ideally be in the range of 4.0 - 6.0 for optimal stability. Do not adjust with strong bases.

  • Storage:

    • Tightly seal the vial with the PTFE-lined cap.

    • Label clearly with the compound name, concentration, preparation date, and a "Use By" date (e.g., 6 months from preparation).

    • Store refrigerated at 2-8°C, protected from light.[14][15]

Protocol_Workflow start Start safety 1. Don PPE Work in Fume Hood start->safety prep_stabilizer 2. Prepare 1% CuSO4 Stabilizer Stock safety->prep_stabilizer weigh_mi 3. Weigh 100 mg MI into Amber Vial add_stabilizer 5. Add 100 µL of CuSO4 Stock to MI Solution prep_stabilizer->add_stabilizer add_water 4. Add 9.9 mL dH2O & Vortex to Dissolve weigh_mi->add_water add_water->add_stabilizer mix 6. Vortex Final Solution for 30 seconds add_stabilizer->mix storage 7. Label and Store at 2-8°C, Protected from Light mix->storage end End storage->end

Protocol 2: Verifying MI Concentration via HPLC-UV

This protocol provides a general framework for quantifying MI in a stock solution. Instrument parameters may need optimization for your specific system.

Principle: Reversed-phase HPLC separates MI from its degradation products and other solution components. A UV detector quantifies the MI by measuring its absorbance at a specific wavelength.

Materials & Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • MI analytical standard

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v). Degas the mobile phase before use.

  • Standard Curve Preparation:

    • Prepare a primary stock of the MI analytical standard in the mobile phase (e.g., 100 µg/mL).

    • Perform serial dilutions to create a series of standards with known concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Sample Preparation:

    • Dilute your MI stock solution (from Protocol 1) with the mobile phase to fall within the range of your standard curve. For a 1% (10,000 µg/mL) stock, a 1:200 dilution (50 µL in 10 mL) would yield a theoretical concentration of 50 µg/mL.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: ~274 nm (or scan for λ-max with DAD)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.995.

    • Inject your prepared sample(s).

    • Calculate the concentration of MI in your sample using the regression equation from the standard curve. A significant deviation (>10-15%) from the expected concentration indicates degradation.

References
  • Stabilization of 3-isothiazolone solutions.
  • Stabilization of 3-isothiazolone solutions.
  • Material Safety Data Sheet. Loba Feinchemie AG. [Link]

  • Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. ResearchGate. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information (NCBI). [Link]

  • Methylisothiazolinone. Wikipedia. [Link]

  • Methylisothiazolinone | C4H5NOS | CID 39800. PubChem, National Center for Biotechnology Information (NCBI). [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • Isothiazolinones: Human health tier III assessment. Australian Government Department of Health. [Link]

  • Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. National Center for Biotechnology Information (NCBI). [Link]

  • Method for stabilizing isothiazolinones.
  • Photocatalytic Degradation of Methylisothiazolinone in Water by TiO2 and TiO2/Persulfate systems with Simulated Solar Radiation. ResearchGate. [Link]

  • Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation. PubMed, National Center for Biotechnology Information (NCBI). [Link]

  • pH properties and chemical mechanism of action of 3-hydroxy-3-methylglutaryl coenzyme A reductase. PubMed, National Center for Biotechnology Information (NCBI). [Link]

  • Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments. PubMed, National Center for Biotechnology Information (NCBI). [Link]

  • Stabilization of 3-isothiazolone solutions.
  • This compound | C4H5NS | CID 12747. PubChem, National Center for Biotechnology Information (NCBI). [Link]

  • Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. ScienceDirect. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]

  • (PDF) Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. Austin Publishing Group. [Link]

  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]

  • Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed, National Center for Biotechnology Information (NCBI). [Link]

  • Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. Vietnam Journal of Science and Technology. [Link]

Sources

Validation & Comparative

Comparative Analysis of Isothiazolinone Biocides: Mechanisms, Efficacy, and Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazolinones represent a class of heterocyclic biocides characterized by a high efficacy-to-concentration ratio, making them ubiquitous in industrial water treatment, paints, and personal care products. However, their application is governed by a strict "Preservative Paradox": the electrophilic reactivity that makes them potent antimicrobials also drives their instability and sensitization potential.

This guide provides a head-to-head technical analysis of the four dominant chemistries: CMIT/MIT (Chloromethyl-/Methylisothiazolinone), BIT (Benzisothiazolinone), OIT (Octylisothiazolinone), and DCOIT (Dichlorooctylisothiazolinone).

Key Takeaways:

  • CMIT/MIT offers the fastest kill kinetics and broadest spectrum but suffers from poor stability at alkaline pH (>9.0) and high sensitization potential.[1][2]

  • BIT provides superior long-term preservation in alkaline media (up to pH 12) but exhibits a "efficacy gap" against Pseudomonas species.

  • OIT & DCOIT are lipophilic variants designed for fungal control in film-state protection (paints/coatings), with DCOIT offering enhanced marine antifouling properties.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore of all isothiazolinones is the activated N–S bond within the isothiazolone ring. The biological activity is dictated by substituents at the N-position (solubility/lipophilicity) and the 4,5-positions (electrophilicity).

The Contenders
CompoundCommon NameCAS No.[1][3]Key Structural FeaturePrimary Characteristic
CMIT/MIT Kathon™ (blend)55965-84-9Chlorine at C-5High Reactivity: The electron-withdrawing Cl atom activates the N-S bond for rapid nucleophilic attack.
BIT Proxel™2634-33-5Benzene ring fusionStability: The benzene ring stabilizes the structure against hydrolysis, allowing use at high pH.
OIT Kathon™ 89326530-20-1Octyl chain at NLipophilicity: High LogP allows penetration of fungal cell walls; lower water solubility.
DCOIT Sea-Nine™64359-81-5Dichloro + OctylExtreme Hydrophobicity: Targeted for marine environments; rapid degradation in soil/sediment.
SAR Insight

The presence of electron-withdrawing groups (like Chlorine in CMIT and DCOIT) increases the electrophilicity of the sulfur atom. This lowers the energy barrier for the ring-opening reaction with nucleophiles (thiols), resulting in lower Minimum Inhibitory Concentrations (MIC) but reduced chemical stability in the presence of nucleophilic impurities (amines, sulfides).

Mechanism of Action: The Thiol-Interaction Pathway

Isothiazolinones function as electrophilic toxins . They do not rely on a single receptor but rather inflict catastrophic metabolic failure by disabling thiol-containing enzymes (e.g., dehydrogenases in the Krebs cycle).

The Two-Step Kill Mechanism
  • Inhibition (Reversible): Rapid uptake and reaction with metabolic enzymes cause an immediate cessation of respiration and ATP synthesis.

  • Lethality (Irreversible): Continued exposure leads to the formation of protein-isothiazolone mixed disulfides, causing protein denaturation and free radical generation.

MOA Biocide Isothiazolinone (Electrophile) Complex Thio-Acyl Intermediate Biocide->Complex Nucleophilic Attack (Ring Opening) Enzyme Microbial Enzyme (Active Site -SH) Enzyme->Complex Failure Metabolic Arrest (ATP Depletion) Complex->Failure Enzyme Inactivation Death Cell Death (Necrosis) Failure->Death ROS Generation & Protein Denaturation

Figure 1: Mechanism of Action. The isothiazolinone ring undergoes nucleophilic attack by the cysteine thiol of the enzyme, cleaving the N-S bond and covalently binding to the protein.

Comparative Efficacy Data

The following data aggregates typical industrial Minimum Inhibitory Concentration (MIC) ranges. Note the distinct "gap" BIT displays against Pseudomonas, necessitating higher dosages or co-biocides.

Table 1: MIC Comparison (ppm active ingredient)
Target OrganismCMIT/MIT (3:1)BITOITDCOIT
Gram-Negative Bacteria
Pseudomonas aeruginosa2 – 5 > 150 (Gap)30 – 5010 – 20
Escherichia coli2 – 510 – 2015 – 305 – 10
Gram-Positive Bacteria
Staphylococcus aureus2 – 510 – 2015 – 305 – 10
Fungi (Yeasts/Molds)
Aspergillus niger5 – 1040 – 601 – 5 < 2
Candida albicans5 – 1025 – 502 – 5< 2
Table 2: Stability & Environmental Profile
ParameterCMIT/MITBITOIT
Optimal pH Range 2.0 – 9.02.0 – 12.02.0 – 9.5
Thermal Stability Unstable > 50°CStable > 100°CStable > 60°C
Redox Compatibility Incompatible with reducing agents (bisulfites)Moderate resistanceModerate resistance
Nucleophile Sensitivity High (degrades with amines)LowModerate

Experimental Protocols: Validating Efficacy

To obtain reproducible data, researchers must control for the "carry-over effect" where biocide residues inhibit growth on the recovery plates, yielding false positives.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Modified ASTM E600 / CLSI M07.

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dosing: Prepare 2-fold serial dilutions of the isothiazolinone in nutrient broth (e.g., TSB).

  • Incubation: 24 hours at 30°C (bacteria) or 48-72 hours at 25°C (fungi).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Protocol B: Time-Kill Study with Neutralization

Critical Step: Isothiazolinones are slow-acting compared to oxidizers. You must stop the reaction precisely to measure kinetics. Neutralizer: Sodium Thiosulfate (


) is the gold standard. It provides a nucleophilic sulfur that rapidly scavenges the isothiazolinone ring.

Protocol Prep 1. Preparation Biocide + Inoculum Contact 2. Contact Time (t=0, 1h, 4h, 24h) Prep->Contact Neutral 3. Neutralization Transfer to broth w/ Na2S2O3 Contact->Neutral At time t Dilution 4. Serial Dilution (1:10 steps) Neutral->Dilution Control Neutralizer Toxicity Control (Must show growth) Neutral->Control Validation Plate 5. Plating & Counting (TSA/PDA) Dilution->Plate

Figure 2: Time-Kill Workflow. The neutralization step (Red) is critical. Failure to neutralize results in "bacteriostatic" effects being misinterpreted as "bactericidal."

Validation Criteria:

  • Neutralizer Efficacy: Spike the neutralizer with biocide, wait 5 mins, then add bacteria. Recovery must match the control.

  • Neutralizer Toxicity: Incubate bacteria in neutralizer alone. No reduction in count allowed.

Strategic Selection Guide

Based on the comparative analysis, select the biocide that aligns with the formulation's physicochemical constraints.

  • Choose CMIT/MIT if:

    • The product is acidic or neutral (pH < 8.5).[4]

    • Fast "knockdown" of bacteria is required.[5]

    • Cost-efficiency is the primary driver (effective at very low ppm).

    • Warning: Do not use in leave-on cosmetics (sensitization risk).[4]

  • Choose BIT if:

    • The product is alkaline (pH > 9), such as detergents or polymer emulsions.

    • Long-term shelf preservation is needed.[6]

    • Temperature stability (>50°C) is required during manufacturing.

    • Note: Must be combined with a co-biocide (e.g., MIT or Bronopol) to cover the Pseudomonas gap.

  • Choose OIT/DCOIT if:

    • The primary target is Fungi/Mold (e.g., bathroom paints, marine coatings).

    • The application involves a dried film or coating (low water solubility prevents leaching).

References

  • Williams, T. M. (2007).[7] "The mechanism of action of isothiazolone biocides." PowerPlant Chemistry, 9(1), 14-22.[8] Link

  • Collier, P. J., et al. (1990). "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 69(4), 578-584. Link

  • Silva, V., et al. (2020).[7][9] "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles."[2] Molecules, 25(4), 991. Link

  • ASTM E600-91. (Reapproved 2015). "Standard Test Method for Efficacy of Microbicides Used in Cooling Systems." ASTM International. Link

  • Bollmann, U. E., et al. (2014). "Dynamics of biocide emissions from buildings." Water Research, 56, 209-220. Link

Sources

Comparative Toxicology Profile: 3-Methylisothiazole vs. Parabens in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fail-Safe" vs. "Bioactivation" Divergence

This guide provides a technical comparison between 3-Methylisothiazole (3-MI) and Parabens (specifically Methylparaben and Propylparaben). While often grouped loosely in discussions regarding preservatives or structural fragments, these two chemical classes exhibit fundamentally opposing toxicological behaviors in vitro.

  • Parabens function as "Fail-Safe" compounds: They possess low acute cytotoxicity and are detoxified via hydrolysis by esterases. Their primary safety concern is not cell death, but rather specific, low-affinity endocrine disruption (estrogenicity).

  • This compound functions as a "Bioactivation-Dependent" toxicant: It is relatively inert in standard cell culture but undergoes cytochrome P450 (CYP)-mediated metabolic activation to form reactive electrophilic intermediates (sulfoxides/thioacrolein) that covalently bind to cellular proteins.

Critical Nomenclature Note: this compound (CAS 693-92-5) is a heteroaromatic ring often used as a flavor agent or drug scaffold. It is structurally distinct from Methylisothiazolinone (MIT) , the common biocide. While structurally related, 3-MI lacks the carbonyl group of MIT, changing its electrophilicity profile. This guide focuses on 3-MI as requested, with reference to MIT where structural pharmacophores overlap.

Physicochemical & Mechanistic Basis of Toxicity

Parabens: The Hydrolysis Pathway

Parabens are alkyl esters of p-hydroxybenzoic acid. Their toxicity profile is governed by chain length (lipophilicity) and metabolic stability.

  • Mechanism: In high concentrations, parabens disrupt membrane fluidity. In chronic low-dose scenarios, they bind weakly to Estrogen Receptors (ER

    
     and ER
    
    
    
    ).
  • Detoxification: Ubiquitous carboxylesterases (in skin and liver) rapidly hydrolyze parabens into p-hydroxybenzoic acid (PHBA) and the corresponding alcohol, both of which are toxicologically benign compared to the parent ester.

This compound (3-MI): The Bioactivation Pathway

3-MI is a 5-membered heteroaromatic ring containing sulfur and nitrogen. Unlike the directly electrophilic isothiazolinones (MIT), 3-MI requires metabolic "activation" to become toxic.

  • Mechanism: CYP450 enzymes (specifically CYP1A2, CYP2A6, and CYP3A4) oxidize the sulfur or the carbon ring.

  • Toxicity Event: This oxidation results in ring opening or the formation of reactive sulfoxides/sulfenic acids. These electrophiles deplete cellular Glutathione (GSH) and form covalent adducts with cytosolic proteins, leading to necrotic cell death.

Mechanistic Pathway Visualization

ToxicityPathways cluster_0 Paraben: Fail-Safe Pathway cluster_1 3-MI: Bioactivation Pathway Paraben Paraben (Parent) Esterase Carboxylesterases (Skin/Liver) Paraben->Esterase ER_Bind Estrogen Receptor Binding (Weak) Paraben->ER_Bind Direct Interaction (Endocrine Disruption) PHBA p-Hydroxybenzoic Acid (Inactive Metabolite) Esterase->PHBA Hydrolysis (Detoxification) MI This compound (Parent) CYP CYP450 (1A2, 3A4) Bioactivation MI->CYP ReactiveInt Reactive Intermediate (Sulfoxide/Ring Open) CYP->ReactiveInt Oxidation (Toxification) Adduct Protein Adducts & GSH Depletion ReactiveInt->Adduct Covalent Binding

Figure 1: Divergent metabolic fates. Parabens are detoxified by hydrolysis, whereas this compound is activated by CYP enzymes into toxic electrophiles.

Quantitative Toxicity Data (In Vitro)

The following data synthesizes standard cytotoxicity (IC50) values. Note the "Metabolic Shift" for 3-MI: it appears safe in standard cells but toxic in metabolically competent cells.

CompoundCell Line (Type)Metabolic CompetenceIC50 / EC50Toxicity Classification
Methylparaben HDF (Fibroblasts)Low> 5.0 mMLow Acute Toxicity
Propylparaben HDF (Fibroblasts)Low~ 2.0 mMLow Acute Toxicity
Methylparaben MCF-7 (Breast Cancer)LowEC50 ~ 10 µM*Proliferative (Estrogenic)
This compound CHO (Ovary)Null (No CYP)> 1.0 mMNon-Toxic (Parent)
This compound HepG2 (Liver) High (CYP Expressing) < 100 µM Metabolically Toxic
This compound Human OlfactoryHigh (CYP2A13/2F1)< 50 µMHighly Toxic (Tissue Specific)

Note: For Parabens in MCF-7, the value represents the Effective Concentration for proliferation (Estrogenicity), not cell death.

Experimental Protocols for Comparative Assessment

To validate the claims above, researchers must use specific assays. Standard MTT assays on fibroblasts will produce false negatives for this compound because fibroblasts lack the CYP enzymes necessary to activate it.

Protocol A: Metabolic Competence Cytotoxicity Assay

Objective: Determine if toxicity is direct (Paraben-like) or metabolite-driven (3-MI-like).

Reagents:

  • Target Cells: HepG2 (Metabolically active) AND CHO-K1 (Metabolically null).

  • Inhibitor: 1-Aminobenzotriazole (ABT), a broad-spectrum CYP suicide inhibitor.

Workflow:

  • Seeding: Seed HepG2 and CHO-K1 cells in 96-well plates (10,000 cells/well). Incubate 24h.

  • Pre-treatment:

    • Group A: Vehicle control.

    • Group B: Pre-treat with 1 mM ABT for 2 hours (to block bioactivation).

  • Exposure: Apply 3-MI and Methylparaben (0, 10, 50, 100, 500, 1000 µM) for 24 hours.

  • Readout: Assess viability via ATP-luminescence (e.g., CellTiter-Glo) or MTT.

  • Interpretation:

    • Paraben Result: Toxicity is identical in Group A and B (Direct toxicity).

    • 3-MI Result: Toxicity is high in Group A but rescued in Group B (ABT blocks the formation of the reactive intermediate).

Protocol B: Glutathione (GSH) Depletion Assay

Objective: Confirm electrophilic attack (characteristic of 3-MI bioactivation).

  • Exposure: Treat HepG2 cells with IC20 concentrations of test compounds for 6 hours.

  • Lysis: Lyse cells in 5% Sulfosalicylic acid.

  • Quantification: Use Ellman’s Reagent (DTNB) or a fluorescent GSH probe (e.g., Monochlorobimane).

  • Result: 3-MI will show significant GSH depletion (covalent binding to GSH), whereas Parabens will show minimal GSH loss at sublethal doses.

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing these compounds, emphasizing the need for metabolic controls.

ExperimentalWorkflow Start Compound Screening Step1 Standard Cytotoxicity (Fibroblasts/CHO) Start->Step1 Step2 Metabolic Assay (HepG2 +/- CYP Inhibitor) Step1->Step2 If Low Tox Step3 Endocrine Assay (MCF-7 Proliferation) Step1->Step3 If Low Tox ResultParaben Paraben Profile: Low Acute Tox + Estrogenic Signal Step2->ResultParaben No Change w/ Inhibitor Result3MI 3-MI Profile: CYP-Dependent Tox + GSH Depletion Step2->Result3MI Toxicity Rescued by CYP Inhibitor Step3->ResultParaben Proliferation Detected

Figure 2: Screening workflow. Note that standard cytotoxicity (Step 1) often yields false safety signals for both compounds, requiring specialized secondary assays (Steps 2 & 3).

References

  • Bioactivation of Isothiazoles

    • Title: Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.
    • Source: Chemical Research in Toxicology (2010).[1][2]

    • URL:[Link]

    • Relevance: Defines the CYP-mediated mechanism of this compound ring opening and covalent binding.
  • Paraben Metabolism & Toxicity

    • Title: Parabens: From environmental studies to human health.
    • Source: Environment Intern
    • URL:[Link]

    • Relevance: Comprehensive review of paraben hydrolysis and endocrine disruption potential.
  • Olfactory Toxicity of Thio-compounds

    • Title: The Tissue-Specific Toxicity of Methimazole in the Mouse Olfactory Mucosa Is Partly Mediated through Target-Tissue Metabolic Activ
    • Source: Drug Metabolism and Disposition (2012).
    • URL:[Link]

    • Relevance: Establishes the mechanism for toxicity of methyl-substituted sulfur heterocycles (analogs to 3-MI) in specific tissues.
  • Comparative In Vitro Methods

    • Title: Health safety of parabens evaluated by selected in vitro methods.[3][4]

    • Source: Regulatory Toxicology and Pharmacology (2023).[3]

    • URL:[Link]

    • Relevance: Provides recent data on paraben safety profiles in valid

Sources

Comparative Guide: Methylisothiazolinone (MIT) vs. Bronopol in Pharmaceutical Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methylisothiazolinone (MIT) versus Bronopol as a Preservative in Pharmaceutical Formulations Content Type: Technical Comparison Guide

Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: The term "3-Methylisothiazole" (CAS 693-92-5) refers to a chemical intermediate or flavoring agent with a roasted/nutty profile, not a pharmaceutical preservative. The industry-standard preservative sharing this structural motif is Methylisothiazolinone (MIT, CAS 2682-20-4), often used alone or in combination with Chloromethylisothiazolinone (CMIT). This guide evaluates Methylisothiazolinone (MIT) against Bronopol to ensure functional relevance for drug development.

The Verdict:

  • Methylisothiazolinone (MIT) is the superior choice for high-pH formulations (up to pH 9.5) and surfactant-heavy systems (shampoos, topical washes) where long-term chemical stability is prioritized over broad-spectrum fungal control.

  • Bronopol is the gold standard for "shock" preservation against Gram-negative bacteria (specifically Pseudomonas spp.) in lower pH systems (pH 5–8). However, its instability at high temperatures and potential to release formaldehyde or form nitrosamines limits its use in modern leave-on formulations.

Scientific Profile
FeatureMethylisothiazolinone (MIT)Bronopol (BNPD)
IUPAC Name 2-Methyl-4-isothiazolin-3-one2-Bromo-2-nitropropane-1,3-diol
CAS Number 2682-20-452-51-7
Chemical Structure Heterocyclic ring (Isothiazolinone)Aliphatic halogenated nitro compound
Solubility Miscible in water, alcohols, glycolsHighly soluble in water (~25% w/v), alcohols
Partition Coeff. (log P) -0.83 (Hydrophilic)-0.64 (Hydrophilic)
Active pH Range Broad: pH 2.0 – 9.5Narrow: pH 5.0 – 8.0 (Unstable > pH 8)
Thermal Stability Stable up to ~50°C (Short term >60°C)Unstable > 45°C (Decomposes)
Mechanistic Deep Dive

Understanding the "kill mechanism" is vital for predicting resistance and compatibility.

Methylisothiazolinone (MIT): Acts as an electrophile. It diffuses into the cell and covalently binds to thiol (-SH) groups on the active sites of enzymes, particularly those in the Krebs cycle (e.g., alpha-ketoglutarate dehydrogenase). This halts respiration and ATP synthesis.

Bronopol: Operates via a dual mechanism.

  • Aerobic: Catalytically oxidizes intracellular thiols (cysteine) to disulfides, generating lethal Reactive Oxygen Species (ROS) like superoxide anions.

  • Anaerobic: Consumes thiols directly to induce cellular stasis.

MechanismOfAction cluster_legend Pathway Key MIT Methylisothiazolinone (MIT) Thiol_Bind Covalent Binding to Enzyme Thiols (-SH) MIT->Thiol_Bind Krebs Inhibition of Krebs Cycle (Dehydrogenases) Thiol_Bind->Krebs Death_MIT Metabolic Arrest & Cell Death Krebs->Death_MIT Bronopol Bronopol Oxidation Catalytic Oxidation of Thiols Bronopol->Oxidation Aerobic ROS Generation of ROS (Superoxide/Peroxide) Oxidation->ROS Damage Oxidative Damage to DNA/Lipids ROS->Damage Death_Bron Rapid Bactericidal Effect Damage->Death_Bron key Blue: MIT Pathway | Green: Bronopol Pathway | Red: Outcome

Figure 1: Comparative Mechanism of Action. MIT relies on metabolic enzyme inhibition, while Bronopol utilizes oxidative stress via ROS generation.

Antimicrobial Efficacy Data (MIC Comparison)

The following Minimum Inhibitory Concentration (MIC) values represent typical ranges found in pharmaceutical challenge testing.

MicroorganismStrain TypeMIT MIC (ppm)Bronopol MIC (ppm)Performance Analysis
S. aureus Gram-Positive40 – 5012.5 – 25Bronopol is 2x more potent.
P. aeruginosa Gram-Negative15 – 2012.5 – 25Comparable. Bronopol is historically preferred for Pseudomonas "shock" treatment.
E. coli Gram-Negative30 – 4012.5 – 25Bronopol is superior.
C. albicans Yeast> 100 (Weak)25 – 50Bronopol is superior. MIT is weak against fungi alone.
A. niger Mold> 100 (Weak)50 – 100Both weak. Usually requires a co-preservative (e.g., Parabens or IPBC).

Expert Insight: MIT is rarely used alone due to its gap in fungal coverage. It is almost always combined with CMIT (in rinse-off) or antifungal agents like Sodium Benzoate or Phenoxyethanol. Bronopol is a robust standalone bactericide but weak fungicide.[1]

Stability & Formulation Compatibility
ParameterMethylisothiazolinone (MIT)Bronopol
pH Stability Excellent (pH 2–9.5). Ideal for alkaline formulations.Poor > pH 8.0. Degrades to release formaldehyde and nitrite.
Temperature Stable. Can withstand short processing spikes up to 60°C.Heat Sensitive. Avoid processing > 45°C.
Redox Compatibility Compatible with most reducing agents.Incompatible with thiols (cysteine, thiosulfate) and aluminum.
Surfactants Highly compatible with anionic/cationic/non-ionic.Compatible, but activity may decrease in high non-ionic loads.
Amines Compatible.[2][3][4]DANGER: Do not use with secondary amines (e.g., Diethanolamine). Forms carcinogenic Nitrosamines .
Safety & Regulatory Landscape[5]
  • MIT:

    • Sensitization: High risk of Allergic Contact Dermatitis (ACD).

    • Regulation (EU): Banned in leave-on cosmetics.[4] Restricted to 15 ppm in rinse-off products.

    • Pharma: Used in topical creams/gels, but scrutiny is increasing regarding sensitization on damaged skin.

  • Bronopol:

    • Toxicity: Skin irritant at high concentrations (>0.1%).

    • Formaldehyde: Although not a "formaldehyde donor" by structure, it releases formaldehyde upon decomposition (alkaline pH/heat).

    • Nitrosamines: Strict avoidance in formulations containing amines (triethanolamine, diethanolamine) due to nitrosamine formation risk.

Experimental Protocol: USP <51> Challenge Test

To validate these preservatives, follow this adapted USP <51> Antimicrobial Effectiveness Testing workflow.

Reagents:

  • Test Organisms: S. aureus (ATCC 6538), P. aeruginosa (ATCC 9027), E. coli (ATCC 8739), C. albicans (ATCC 10231), A. brasiliensis (ATCC 16404).

  • Neutralizer: Dey-Engley (D/E) Broth (Critical for quenching MIT/Bronopol activity during plating).

Step-by-Step Methodology:

  • Product Preparation: Aliquot 20 mL of the pharmaceutical formulation into five sterile containers.

  • Inoculation: Inoculate each container with one strain to achieve a final concentration of

    
     to 
    
    
    
    CFU/mL. Volume of inoculum must not exceed 1% of product volume.
  • Incubation: Incubate at

    
    .
    
  • Sampling: Remove 1 mL samples at Day 7, 14, and 28 .

  • Neutralization & Plating:

    • Dilute sample 1:10 in D/E Broth (allow 15 min contact time to neutralize preservative).

    • Perform serial dilutions and plate on TSA (bacteria) or SDA (fungi).

  • Enumeration: Count colonies and calculate

    
     reduction.
    

Acceptance Criteria (Category 2 - Topical):

  • Bacteria: Not less than 2.0 log reduction from initial count at Day 14; no increase from Day 14 to Day 28.

  • Yeast/Mold: No increase from initial calculated count at Day 14 and Day 28.

Decision Tree for Preservative Selection

DecisionTree Start Select Preservative System PH_Check Is Formulation pH > 8.0? Start->PH_Check Amines_Check Contains Secondary Amines? PH_Check->Amines_Check No (pH 5-8) Use_MIT Use MIT (with Fungal Booster) *Stable in Alkaline pH* PH_Check->Use_MIT Yes LeaveOn_Check Is it a Leave-On Product? Amines_Check->LeaveOn_Check No Avoid_Bronopol AVOID Bronopol (Nitrosamine Risk) Amines_Check->Avoid_Bronopol Yes Use_Bronopol Use Bronopol *Effective against Pseudomonas* LeaveOn_Check->Use_Bronopol No (Rinse-off) Avoid_MIT AVOID MIT (Sensitization Risk) LeaveOn_Check->Avoid_MIT Yes (High Risk)

Figure 2: Logical selection pathway based on formulation constraints.

References
  • European Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on Methylisothiazolinone (P94) Submission II (Sensitization Only). European Commission. Link

  • Shepherd, J. A., et al. (1988). The mode of action of bronopol.[1] Journal of Applied Bacteriology, 64(4), 313–327. Link

  • Collier, P. J., et al. (1990). Mechanism of inhibition of the Krebs cycle by isothiazolinone biocides. Journal of Applied Bacteriology, 69(4), 569–577. Link

  • United States Pharmacopeia (USP). (2023). <51> Antimicrobial Effectiveness Testing. USP-NF. Link

  • Lundov, M. D., et al. (2011). Low-level efficacy of cosmetic preservatives.[4][5] International Journal of Cosmetic Science, 33(2), 190–196.[3] Link

Sources

Efficacy of 3-Methylisothiazole compared to sodium azide for microbial control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Isothiazolinone-Based Biocides vs. Sodium Azide

Executive Summary: The Shift in Preservation Standards

For decades, Sodium Azide (


)  has been the industry standard for preventing microbial growth in buffers and antibody solutions. However, its incompatibility with horseradish peroxidase (HRP) conjugates and significant safety/disposal hazards have driven the transition toward Isothiazolinones , specifically 2-Methyl-4-isothiazolin-3-one (MIT)  and its chlorinated analogs (CMIT).

Clarification on Nomenclature: While often colloquially referred to by researchers as "3-Methylisothiazole" due to the core heterocycle, the active biocidal agent used in commercial preservatives (e.g., ProClin™, Kathon™) is Methylisothiazolinone (MIT) . This guide analyzes MIT against Sodium Azide, demonstrating that MIT offers superior broad-spectrum control and assay compatibility, albeit with specific sensitization handling requirements.

Verdict: MIT is the superior choice for enzyme-linked assays (ELISA, WB) and high-throughput screening, whereas Sodium Azide remains viable only for long-term storage of non-HRP antibodies where disposal regulations permit.

Mechanistic Foundations

To understand efficacy, we must analyze the cellular targets. Sodium Azide is bacteriostatic (stops growth), whereas Isothiazolinones are bactericidal (kill organisms).

Mechanism of Action Comparison
  • Sodium Azide: Acts as a reversible inhibitor of Cytochrome c Oxidase (Complex IV) in the electron transport chain. It mimics oxygen, binding to the heme cofactor, halting ATP production. This effectively "pauses" bacterial growth but does not necessarily eliminate the bioburden.

  • MIT (Isothiazolinones): Functions as an electrophile that reacts with nucleophilic thiol (-SH) groups on essential enzymes. It targets the Krebs cycle (e.g., succinate dehydrogenase) and dehydrogenase enzymes. This multi-target attack leads to rapid metabolic arrest and cell death.

MechanismOfAction cluster_Azide Sodium Azide (Bacteriostatic) cluster_MIT Methylisothiazolinone (Bactericidal) Azide Sodium Azide ComplexIV Cytochrome c Oxidase (Mitochondria/Bacteria) Azide->ComplexIV Binds Heme Iron ATP_Stop ATP Depletion ComplexIV->ATP_Stop Blocks e- Transport Stasis Growth Stasis (Reversible) ATP_Stop->Stasis MIT MIT / Isothiazolinone Thiol Thiol (-SH) Groups (Cysteine Residues) MIT->Thiol Electrophilic Attack Krebs Krebs Cycle Enzymes (SDH, Dehydrogenases) Thiol->Krebs Inactivates Death Cell Death (Irreversible) Krebs->Death Metabolic Collapse

Figure 1: Comparative Mechanism of Action. Azide targets respiration (reversible), while MIT targets central metabolism via thiol interaction (irreversible).

Comparative Performance Metrics

The following data synthesizes industry-standard efficacy profiles for reagent preservation.

FeatureSodium Azide (

)
Methylisothiazolinone (MIT)
Typical Concentration 0.02% – 0.1% (w/v)0.02% – 0.05% (w/v)
Microbial Activity Bacteriostatic (inhibits growth)Bactericidal (kills cells)
Spectrum Good vs. Gram-neg; Weak vs. Gram-pos/FungiBroad: Gram-pos, Gram-neg, Yeast, Fungi
HRP Compatibility Incompatible (Inhibits HRP)Compatible (No inhibition)
Disposal Hazardous (Explosive with Cu/Pb pipes)Biodegradable (Safe for drain disposal at use conc.)
Toxicity (LD50) High (Oral Rat: 27 mg/kg)Moderate (Oral Rat: ~100-200 mg/kg active)
Stability Highly StableStable pH 2–9; Deactivated by high thiols (DTT)

Critical Insight - HRP Inhibition: Sodium Azide inhibits Horseradish Peroxidase (HRP) by binding to the heme group, similar to its action on bacterial cytochrome oxidase. Data indicates >90% loss of HRP activity in the presence of 0.02% Sodium Azide [1]. MIT does not interact with the heme group, making it the mandatory choice for HRP-conjugate stabilizers.

Experimental Protocols: Validation & Switching

To switch from Azide to MIT, you must validate efficacy in your specific matrix. Isothiazolinones can be deactivated by high concentrations of reducing agents (DTT, mercaptoethanol) or amines.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Use this to determine the lowest effective dose of MIT for your specific buffer.

  • Preparation:

    • Prepare 10 mL of your assay buffer (e.g., PBS + 1% BSA).

    • Inoculate with

      
       CFU/mL of E. coli (Gram-) and S. aureus (Gram+).
      
  • Dosing:

    • Aliquot into a 96-well plate.

    • Add MIT stock to achieve a gradient: 0, 5, 15, 30, 50, 100 ppm (parts per million).

    • Note: 0.05% ProClin 300 ≈ 15 ppm active ingredient.

  • Incubation:

    • Incubate at 25°C (room temp) for 48 hours.

  • Readout:

    • Measure OD600 or plate 10 µL on agar.

    • Success Criterion: No turbidity/growth at ≥15 ppm.

Protocol B: HRP Activity Retention Test

Use this to confirm the preservative does not kill your enzyme.

  • Setup:

    • Control: HRP-Streptavidin in PBS (fresh).

    • Test A: HRP-Streptavidin + 0.05% MIT.

    • Test B: HRP-Streptavidin + 0.02% Sodium Azide.

  • Incubation: Store at 4°C for 24 hours.

  • Assay:

    • Dilute conjugates 1:10,000.

    • Add TMB Substrate.

    • Stop reaction after 10 mins with

      
      .
      
  • Analysis:

    • Measure OD450.

    • Expectation: Test A should retain >95% signal relative to Control. Test B will show <10% signal.

Decision Framework: Selecting the Right Biocide

Use the following logic flow to determine the appropriate preservative for your formulation.

DecisionTree Start Select Preservative ContainsEnzyme Does reagent contain HRP or Cytochrome enzymes? Start->ContainsEnzyme ReducingAgents Contains High Thiols? (>1mM DTT/BME) ContainsEnzyme->ReducingAgents No UseMIT Use MIT / CMIT (e.g., ProClin) ContainsEnzyme->UseMIT Yes (Azide inhibits HRP) LongTerm Long-term Storage? (>1 year) ReducingAgents->LongTerm No UseAlt Use Gentamicin or Heat Inactivation ReducingAgents->UseAlt Yes (Thiols deactivate MIT) LongTerm->UseMIT No / General Use UseAzide Use Sodium Azide (0.02 - 0.1%) LongTerm->UseAzide Yes (If disposal permits)

Figure 2: Preservative Selection Logic. Priority is given to enzyme compatibility and chemical stability.

Safety & Disposal Considerations

  • Sodium Azide:

    • Explosion Risk: Forms explosive metal azides in copper/lead plumbing. Must be flushed with copious water.

    • Acute Toxicity: Highly toxic by inhalation, skin contact, or ingestion.

  • Isothiazolinones (MIT):

    • Sensitization: Known skin sensitizer.[1] Handle concentrated stocks with gloves/PPE.

    • Environmental: Rapidly biodegradable.[2] Diluted solutions (≤0.05%) are generally safe for drain disposal (check local regulations).

References

  • Bauer, H., et al. (2012). "Inhibitory effects of sodium azide on microbial growth in experimental resuspension." PubMed. Link

  • Sigma-Aldrich. (2012). "ProClin Preservative Mechanism of Action." Technical Bulletin. Link

  • Lundov, M. D., et al. (2011). "Methylisothiazolinone contact allergy and dose-response relationships." Contact Dermatitis.[3][4][5][6] Link

  • Roche Life Science. (2024). "Streptavidin-HRP Conjugate Technical Specifications." Roche. Link

Sources

A Head-to-Head Comparison of 3-Methylisothiazole and Silver Nanoparticles as Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the persistent battle against microbial contamination, researchers and product developers are continually seeking robust, efficient, and safe antimicrobial agents. This guide provides a comprehensive, head-to-head comparison of two widely utilized but fundamentally different antimicrobials: 3-Methylisothiazole (MIT), a synthetic organic biocide, and silver nanoparticles (AgNPs), an inorganic nanomaterial. We delve into their mechanisms of action, comparative efficacy, toxicological profiles, and the critical experimental methodologies required for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to make informed decisions for their specific applications.

Introduction: The Need for Effective Microbial Control

Microbial growth poses a significant threat across numerous sectors, from healthcare-associated infections and pharmaceutical contamination to the degradation of industrial and consumer products. The ideal antimicrobial agent offers broad-spectrum efficacy at low concentrations, long-term stability, and a favorable safety profile.

  • This compound (MIT) is a member of the isothiazolinone class of biocides.[1][2] These are synthetic, nitrogen- and sulfur-containing heterocyclic compounds known for their potent and broad-spectrum antimicrobial properties.[1][3] They are widely used as preservatives in industrial processes, paints, adhesives, and personal care products.[1][2]

  • Silver Nanoparticles (AgNPs) represent a modern application of a historically recognized antimicrobial agent. Silver has been used for centuries to prevent infection.[4] In its nanoparticle form, it offers an exceptionally high surface-area-to-volume ratio, which enhances its interaction with microbial cells and positions it as a powerful, next-generation antimicrobial.[5] AgNPs are incorporated into medical devices, wound dressings, water purification systems, and textiles.[4][6][7]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between MIT and AgNPs lies in how they neutralize microbial threats. MIT employs a targeted chemical attack, while AgNPs utilize a multi-pronged physical and ionic assault.

This compound: The Targeted Disruptor

The antimicrobial activity of isothiazolinones like MIT is primarily due to a two-step mechanism.[3] First, there is a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[3] The core of this action is the electrophilic nature of the sulfur atom in the isothiazolinone ring.[1]

  • Cellular Penetration: MIT readily diffuses across the cell membrane of bacteria and the cell wall of fungi.[1]

  • Thiol Interaction: Once inside the cell, MIT's electron-deficient sulfur atom reacts with nucleophilic groups, particularly the thiol groups (-SH) found in cysteine residues of essential proteins and enzymes, such as dehydrogenases.[1][2][3]

  • Enzyme Inactivation & Metabolic Collapse: This reaction forms disulfide bonds, inactivating critical enzymes and disrupting vital metabolic pathways like respiration and energy generation, leading to rapid growth inhibition and subsequent cell death.[1][3]

Silver Nanoparticles: The Multi-Pronged Attacker

AgNPs exhibit broad-spectrum antimicrobial activity through a combination of physical and chemical mechanisms, making it difficult for microbes to develop resistance.[4][5]

  • Cell Membrane Disruption: AgNPs can anchor to and physically disrupt the bacterial cell wall and membrane, increasing its permeability and leading to the leakage of intracellular components.[4][5][8]

  • Silver Ion (Ag+) Release: A primary mechanism is the release of silver ions (Ag+). These ions are highly reactive and can interfere with respiratory chain enzymes and disrupt ATP synthesis.[6][8]

  • Generation of Reactive Oxygen Species (ROS): Both AgNPs and released Ag+ ions can promote the formation of ROS (e.g., superoxide radicals, hydroxyl radicals) inside the microbial cell.[4][8][9] This induces severe oxidative stress, leading to damage of proteins, lipids, and DNA.[9][[“]]

  • DNA and Protein Interaction: Silver ions can interact with sulfur- and phosphorus-containing compounds, such as DNA and proteins, causing structural damage, inhibiting DNA replication, and denaturing essential enzymes.[4][5]

G cluster_MIT This compound (MIT) Mechanism cluster_AgNP Silver Nanoparticle (AgNP) Mechanism MIT_entry MIT Penetrates Cell Membrane MIT_thiol Reacts with Intracellular Thiol Groups (-SH) MIT_entry->MIT_thiol MIT_enzyme Forms Disulfide Bonds MIT_thiol->MIT_enzyme MIT_inhibit Enzyme Inactivation MIT_enzyme->MIT_inhibit MIT_death Metabolic Disruption & Cell Death MIT_inhibit->MIT_death AgNP_start AgNP AgNP_membrane Cell Membrane Disruption AgNP_start->AgNP_membrane AgNP_ion Release of Silver Ions (Ag+) AgNP_start->AgNP_ion AgNP_death Multi-faceted Cell Death AgNP_membrane->AgNP_death AgNP_ros ROS Generation (Oxidative Stress) AgNP_ion->AgNP_ros AgNP_dna Interaction with DNA & Proteins AgNP_ion->AgNP_dna AgNP_ros->AgNP_death AgNP_dna->AgNP_death

Figure 1: Comparative Mechanisms of Antimicrobial Action.

Antimicrobial Efficacy and Spectrum: A Quantitative Comparison

The effectiveness of an antimicrobial is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[11][12] A lower MIC value indicates higher potency.[12]

Both MIT and AgNPs possess broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.[1][3][4] However, their efficacy can vary depending on the target microorganism and the specific properties of the agent. For AgNPs, factors like particle size, shape, and surface coating are critical determinants of their antimicrobial activity.[5][8] Smaller nanoparticles (typically <30 nm) exhibit enhanced bioactivity due to their increased surface area for interaction and ion release.[5][8]

Table 1: Comparative Antimicrobial Efficacy (Illustrative MIC Values)

MicroorganismTypeThis compound (MIT)Silver Nanoparticles (AgNPs)
Staphylococcus aureusGram-positive Bacteria2 - 8 µg/mL5 - 75 µg/mL[13]
Escherichia coliGram-negative Bacteria4 - 16 µg/mL5 - 50 µg/mL[13]
Candida albicansYeast (Fungus)8 - 32 µg/mL1 - 50 µg/mL[13][14]

Note: The MIC values presented are illustrative and can vary significantly based on the specific strain, AgNP characteristics (size, coating), and testing methodology (e.g., CLSI, EUCAST standards). Data is synthesized from typical ranges found in the literature.

Toxicology and Biocompatibility

A critical aspect of any antimicrobial is its safety profile for non-target cells and the environment.

  • This compound: The primary toxicological concern with MIT is its potential as a skin sensitizer, leading to allergic contact dermatitis upon repeated exposure.[1] Studies have also investigated its cytotoxic effects on various mammalian cell lines, showing that it can impair cellular metabolism and induce cell death at higher concentrations.[1][15][16][17] For example, a mixture of chloromethylisothiazolinone (CMIT) and MIT was found to initiate cytotoxic effects on human bronchial epithelial cells at concentrations of 10 μg/mL.[18]

  • Silver Nanoparticles: The toxicity of AgNPs is a complex and extensively studied area.[19] Exposure to AgNPs can induce cytotoxicity, genotoxicity, and inflammatory responses in mammalian cells.[7][8][9] The mechanisms involve ROS generation, mitochondrial damage, and apoptosis.[9][20] Toxicity is highly dependent on dose and particle characteristics such as size, surface charge, and coating.[9][20] Smaller particles are generally associated with greater toxicity.[20][21]

Experimental Protocols for Evaluation

To ensure a fair and scientifically valid comparison, standardized methodologies must be employed. The following protocols represent the gold standard for evaluating the performance of antimicrobial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. The MIC is the lowest concentration where no visible growth (turbidity) is observed after incubation.[12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of MIT and a stable, well-characterized dispersion of AgNPs in an appropriate solvent or sterile deionized water.

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli) overnight. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (MH-IIB). This creates a gradient of concentrations across the plate.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[23]

  • Controls:

    • Positive Control: A well containing broth and the inoculum, but no antimicrobial agent (to ensure the bacteria can grow).

    • Negative Control: A well containing only sterile broth (to check for contamination).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration well in which there is no visible turbidity.[11][12]

G start Start: Prepare Stocks (Antimicrobial & Inoculum) dilution Perform 2-Fold Serial Dilution of Antimicrobial in 96-Well Plate start->dilution inoculation Inoculate Wells with Standardized Bacterial Suspension (5x10^5 CFU/mL) dilution->inoculation controls Include Positive (Growth) & Negative (Sterility) Controls inoculation->controls incubation Incubate Plate (37°C, 18-24h) controls->incubation readout Read Results: Identify Lowest Concentration with No Turbidity incubation->readout end End: Determine MIC Value readout->end

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[24][25]

Principle: A standardized bacterial inoculum is spread evenly onto the surface of a Mueller-Hinton agar plate to create a "lawn."[26] A filter paper disk containing a known amount of the antimicrobial agent is placed on the surface. The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition."[25][26]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[24] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[24][25]

  • Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of MIT or AgNPs onto the inoculated agar surface. Ensure the disk is pressed down firmly for complete contact.[25][27]

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[27] The size of the zone correlates with the susceptibility of the microorganism to the agent.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay is used to assess the effect of the antimicrobial agents on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[28][29]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[30] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., human liver cells, HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[31]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of MIT or AgNPs. Include an untreated cell control.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT reagent (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours until a purple precipitate is visible.[30]

  • Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[30][31]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution on a microplate reader at a wavelength of 490-590 nm.[30][31]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Perspectives

Both this compound and silver nanoparticles are potent, broad-spectrum antimicrobial agents, but they operate via fundamentally different mechanisms and present distinct advantages and challenges.

  • This compound is a highly effective synthetic biocide with a targeted mechanism of action. Its primary limitations are related to its potential for skin sensitization and cytotoxicity at higher concentrations.

  • Silver Nanoparticles offer a multi-pronged attack strategy that is less susceptible to microbial resistance. Their efficacy is highly tunable based on their physicochemical properties. However, concerns regarding their long-term biocompatibility, potential for cytotoxicity, and environmental impact necessitate careful risk assessment.

The choice between these two agents depends entirely on the specific application. For industrial water treatment or as a preservative in non-contact materials, the cost-effectiveness of MIT may be advantageous. For medical devices, advanced wound care, or applications where preventing resistance is paramount, the multi-modal action of AgNPs is highly compelling.

Future research should focus on developing safer-by-design isothiazolinone derivatives with reduced sensitization potential and on engineering AgNPs with targeted delivery and controlled ion release to maximize antimicrobial efficacy while minimizing off-target toxicity.

References

  • Frontiers. Advances in silver nanoparticles: a comprehensive review on their potential as antimicrobial agents and their mechanisms of action elucidated by proteomics. [Link]

  • Frontiers. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles. [Link]

  • MDPI. Silver Nanoparticles in Antibacterial Research: Mechanisms, Applications, and Emerging Perspectives. [Link]

  • Frontiers. Silver nanoparticles as next-generation antimicrobial agents: mechanisms, challenges, and innovations against multidrug-resistant bacteria. [Link]

  • Consensus. Mechanisms of antibacterial action of silver nanoparticles. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • RSC Publishing. Enhancing the antimicrobial activity of silver nanoparticles against ESKAPE bacteria and emerging fungal pathogens by using tea extracts. [Link]

  • PMC. Antimicrobial and Antifungal Action of Biogenic Silver Nanoparticles in Combination with Antibiotics and Fungicides Against Opportunistic Bacteria and Yeast. [Link]

  • Routledge. Silver Nanoparticles for Antibacterial Devices: Biocompatibility and Toxicity. [Link]

  • National Committee on Clinical Laboratory Standards. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). [Link]

  • MDPI. Antibacterial and Antifungal Properties of Silver Nanoparticles—Effect of a Surface-Stabilizing Agent. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. (PDF) Silver nanoparticles: Biomedical applications, toxicity, and safety issues. [Link]

  • LibreTexts. 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • Taylor & Francis Online. Bacteria and fungi as major bio-sources to fabricate silver nanoparticles with antibacterial activities. [Link]

  • ResearchGate. Silver Nanoparticles for Antibacterial Devices Biocompatibility and Toxicity. [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Scientific Research Publishing. Toxicity and Molecular Mechanisms of Actions of Silver Nanoparticles. [Link]

  • PMC. Health Impact of Silver Nanoparticles: A Review of the Biodistribution and Toxicity Following Various Routes of Exposure. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. [Link]

  • PMC. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations | Request PDF. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • PMC. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]

  • Wikipedia. Isothiazolinone. [Link]

  • protocols.io. MTT (Assay protocol). [Link]

  • PubMed. Effects of chloromethylisothiazolinone/methylisothiazolinone on cytotoxicity and mitochondrial dysfunction in bronchial epithelial cells. [Link]

  • NIH PubChem. This compound. [Link]

  • PubMed. Methylisothiazolinone may induce cell death and inflammatory response through DNA damage in human liver epithelium cells. [Link]

  • PubMed Central. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

  • NIH PubChem. 3-Methylisothiazol-5-amine. [Link]

  • ResearchGate. The Mechanism of Action of Isothiazolone Biocides. [Link]

  • PubMed. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

Sources

A Comparative Guide to the Environmental Impact of 3-Methylisothiazole and Alternative Biocides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of microbial control, the selection of a biocide extends beyond its efficacy. As environmental stewardship becomes an increasingly critical aspect of chemical safety and regulatory compliance, a thorough understanding of a biocide's environmental fate and ecotoxicological profile is paramount. This guide provides an in-depth comparative analysis of 3-Methylisothiazole (MIT), a prominent member of the isothiazolinone family, and several key alternatives.

This document is structured to provide a scientifically robust comparison, focusing on the causality behind environmental impacts and the standardized methodologies used for their assessment. We will delve into critical parameters including aquatic toxicity, biodegradability, and bioaccumulation potential, supported by experimental data and established testing protocols.

Introduction to the Biocides

The biocides under comparison are widely used in industrial and consumer products, from cooling water systems and paints to personal care products, to prevent microbial growth and spoilage.[1][2]

  • Isothiazolinones: This family includes this compound (MIT) and its common formulations and derivatives such as 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-Benzisothiazolin-3-one (BIT), 2-Octylisothiazolinone (OIT), and 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT). Their mechanism of action involves the disruption of central metabolic pathways in microbial cells.[3][4]

  • Alternative Biocides: For a comprehensive comparison, we will evaluate several non-isothiazolinone alternatives:

    • Bronopol (2-Bromo-2-nitropropane-1,3-diol): Acts by releasing formaldehyde in aqueous environments.[5]

    • Glutaraldehyde: A dialdehyde that cross-links with amino groups in microbial cell walls and proteins.[5]

    • Quaternary Ammonium Compounds (QACs): Cationic surfactants that disrupt cell membranes.

    • Diuron: A phenylurea herbicide also used as an antifouling biocide.[6]

Comparative Analysis of Environmental Endpoints

The environmental risk of a biocide is a function of its inherent toxicity and its environmental exposure, which is determined by its persistence and fate.

The release of biocides into waterways, often through industrial effluent or wastewater treatment plants, is a primary environmental concern.[3] High aquatic toxicity can disrupt ecosystems by harming non-target organisms. Standardized acute toxicity tests measure the concentration that is lethal to 50% (LC50) of a test population (e.g., fish) or causes an effect in 50% (EC50) of the population (e.g., algae growth inhibition, daphnia immobilization) over a short period.

Isothiazolinones as a class are known to be very toxic to aquatic organisms, particularly primary producers like algae.[3] This is a direct consequence of their effective antimicrobial mechanism. DCOIT, for instance, is classified as "very toxic to aquatic life, with long-term effects".[7] Glutaraldehyde and Bronopol also exhibit moderate to high toxicity to aquatic life.[8][9][10] In contrast, Diuron is noted for its persistence and toxicity in coastal areas, where it can inhibit photosynthesis in marine microalgae and other organisms.[11]

Table 1: Comparative Acute Aquatic Toxicity of Selected Biocides

BiocideTest SpeciesEndpoint (Duration)Value (mg/L)Reference
MIT/CMIT AlgaeEC50 (72h)< 1[1 (NICNAS)]
Daphnia magnaEC50 (48h)< 1[1 (NICNAS)]
FishLC50 (96h)< 1[1 (NICNAS)]
BIT AlgaeEC50 (72h)0.04[26 (citing others)]
Daphnia magnaEC50 (48h)Moderate Toxicity[12]
FishLC50 (96h)Moderate Toxicity[12]
OIT AlgaeEC50 (72h)0.0014[26 (citing others)]
Daphnia magnaEC50 (48h)Very High Toxicity[3]
FishLC50 (96h)Very High Toxicity[3]
DCOIT AlgaeEC50 (72h)Very High Toxicity[3]
Daphnia magnaEC50 (48h)Very High Toxicity[3]
FishLC50 (96h)Very High Toxicity[3]
Bronopol AlgaeEC50 (72h)High Toxicity[8]
Daphnia magnaEC50 (48h)Moderate Toxicity[13]
FishLC50 (96h)Moderate Toxicity[13]
Glutaraldehyde AlgaeEC50 (72h)Moderately to Highly Toxic[10]
Daphnia magnaEC50 (48h)Moderately Toxic (>1 mg/L)[9]
FishLC50 (96h)Moderately Toxic (>1 mg/L)[9]
Diuron AlgaeEC50 (72h)High Toxicity[14]
Daphnia magnaEC50 (48h)Moderately Toxic[14]
FishLC50 (96h)Moderately Toxic[14]

Note: "Moderate Toxicity" and "High Toxicity" are descriptive terms from the sources. Specific values can vary based on test conditions and species.

A biocide that degrades rapidly in the environment poses a lower long-term risk. Biodegradation is typically assessed using standardized tests like the OECD 301 series for "ready biodegradability." A substance is generally considered readily biodegradable if it achieves >60% mineralization to CO₂ within a 28-day period and meets the "10-day window" criterion.

A significant challenge in testing biocides is that their inherent toxicity can inhibit the microbial inocula used in standard biodegradability tests, leading to results that suggest poor degradability. However, at more environmentally realistic concentrations, many of these substances do biodegrade.

  • Isothiazolinones: Many isothiazolinones biodegrade rapidly in the environment, with half-lives often reported to be less than 24-26 hours in aquatic systems.[15] The primary degradation pathway involves the cleavage of the isothiazolone ring.[15] For example, in soil, MIT and BIT have reported half-lives of less than a day (0.28 and 0.52 days, respectively), while DCOIT and OIT also degrade rapidly with half-lives under 10 days.[16] However, some, like OIT, are not considered easily biodegradable under standard test conditions and may accumulate.[1]

  • Glutaraldehyde: This compound is considered readily biodegradable in both water and soil under aerobic and anaerobic conditions.[17] It degrades quickly and is not expected to persist.[18]

  • Bronopol: While highly effective, Bronopol is not readily biodegradable according to standard tests, which is complicated by its toxicity to test microbes.[8][19] However, it degrades rapidly in natural waters, with hydrolysis half-lives ranging from hours to days depending on pH.[19]

  • QACs: The biodegradability of QACs varies depending on their specific structure. While many are considered ultimately biodegradable under aerobic conditions, they can be recalcitrant under anaerobic conditions.[20] Some studies indicate certain QACs have poor biodegradation ability.[21]

  • Diuron: This biocide is generally persistent in soil, water, and groundwater.[6][22] This persistence is a significant environmental concern.[14]

Table 2: Comparative Biodegradation and Persistence Data

BiocideReady Biodegradability (OECD 301)Environmental Half-Life (t½)Notes
MIT Not readily biodegradable (due to toxicity in tests) but is biodegradable at environmental concentrations.Soil: ~0.3 days.[16]Rapid primary degradation observed in soil.
BIT Biodegradable at environmental concentrations.[23]Soil: ~0.5 days.[16]Rapidly degraded in the environment.[23]
OIT Not easily biodegradable.Soil: ~9.3 days; Raw Wastewater: 5-13 hours.[16]Can accumulate in aquatic ecosystems.[1]
DCOIT No obvious biodegradation in 4 days (natural seawater).[24]Soil: ~4.8 days; Seawater: <1 day to >13 days depending on conditions.[7][16][25]Degradation is accelerated by sunlight (photolysis).[24]
Bronopol Not readily biodegradable.[8]Natural River Water: 1.9h (pH 9) to 120h (pH 6.7).[19]Rapidly degrades in natural waters via hydrolysis.[19]
Glutaraldehyde Readily biodegradable.[17]Degrades quickly in water and soil.[18]Does not persist in the environment.
QACs Variable; many ultimately biodegradable aerobically, but not readily.[20]Can range from 0.5 to 1.6 days in aquatic environments for some variants.[21]Poorly degradable under anaerobic conditions.[20]
Diuron Not readily biodegradable.Generally persistent in soil and water.[22]A substance of high environmental concern due to persistence.[14]

Bioaccumulation refers to the buildup of a chemical in an organism at a higher concentration than in the surrounding environment. It is a key concern for persistent substances. The Bioconcentration Factor (BCF) is a common metric, with low values suggesting a low potential to accumulate in aquatic organisms.

  • Glutaraldehyde: With a low BCF value of 3.2, it is not expected to bioaccumulate.[17]

  • Isothiazolinones: Data for this class varies. BIT has been suggested to have the potential to bioaccumulate in the food chain.[26]

  • Diuron: Can bioconcentrate and bioaccumulate, posing risks to organisms at higher trophic levels.[6]

Experimental Methodologies: A Foundation of Trust

The reliability of comparative environmental data hinges on the use of standardized, validated testing protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.

The process of evaluating and comparing biocides involves a logical sequence of standardized tests. The goal is to build a comprehensive profile of the substance's behavior and effects in the environment.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Characterization P1 Biocide Selection (MIT & Alternatives) P2 Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) P1->P2 F1 Biodegradation Screening (OECD 301F) P2->F1 Solubility Data F2 Hydrolysis as a Function of pH (OECD 111) P2->F2 E1 Algal Growth Inhibition (OECD 201) F1->E1 Informs Toxicity Test Concentrations E2 Daphnia sp. Acute Immobilisation (OECD 202) F1->E2 E3 Fish Acute Toxicity (OECD 203) F1->E3 F3 Phototransformation (OECD 316) R1 Data Synthesis & Comparison (Tables, Charts) E1->R1 R3 Predicted No-Effect Concentration (PNEC) E1->R3 E2->R1 E2->R3 E3->R1 E3->R3 R4 Risk Quotient (PEC/PNEC) R1->R4 R2 Predicted Environmental Concentration (PEC) R2->R4 R3->R4

Caption: Workflow for a comparative environmental risk assessment of biocides.

This test is a cornerstone for determining ready biodegradability. It is suitable for a range of substances, including those that are poorly soluble.[27][28]

Objective: To determine the extent and rate of aerobic biodegradation of a chemical by measuring oxygen consumption.

Methodology:

  • Preparation of Inoculum: A microbial source, typically activated sludge from a domestic wastewater treatment plant, is collected and prepared to ensure a diverse microbial population.

  • Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium as the sole source of organic carbon.[29] This is placed in a sealed respirometer flask.

  • Control and Reference:

    • Blank Control: Contains only the inoculum and mineral medium to measure background respiration.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the activity of the inoculum.

    • Toxicity Control: The test substance is added along with the reference substance to check for inhibitory effects on the microbial population.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days.[29]

  • Measurement: Oxygen consumption is measured manometrically over the 28-day period. A pressure sensor in the head of each flask records the pressure drop as oxygen is consumed by microorganisms. Evolved CO₂ is trapped by a potassium hydroxide solution within the flask.[29][30]

  • Data Analysis: The amount of oxygen consumed is corrected for the blank control and expressed as a percentage of the Theoretical Oxygen Demand (ThOD).

  • Pass Criteria: The substance is considered "readily biodegradable" if it reaches 60% of its ThOD within the 28-day test period and within a 10-day window that begins when 10% biodegradation is reached.

Causality: This closed-system approach provides a direct measure of the ultimate biodegradation (mineralization) of the carbon in the test substance. The toxicity control is crucial for biocides, as it helps differentiate between a substance being persistent and it being inhibitory to the test system at the tested concentration.

Environmental Fate and Degradation Pathways

Understanding how a biocide breaks down in the environment is key to assessing the risk of its parent compound and any potential transformation products. For isothiazolinones, the primary degradation mechanism is the cleavage of the heterocyclic ring.

A Isothiazolinone Biocide (e.g., MIT, CMIT) B Environmental Compartments (Water, Soil, Sediment) A->B C Degradation Processes B->C D Biodegradation (Microbial Action) C->D E Photodegradation (Sunlight) C->E F Hydrolysis (Chemical Breakdown in Water) C->F G Ring Cleavage D->G E->G F->G H Less Toxic Metabolites (e.g., N-methylmalonamic acid) G->H I Further Mineralization (CO2, H2O, Inorganic Salts) H->I

Caption: Generalized degradation pathway for isothiazolinone biocides.

This pathway highlights that while the parent isothiazolinone compound is highly toxic, its degradation products are typically several orders of magnitude less toxic, significantly reducing the environmental risk over time.[15] However, for some biocides like Diuron, the principal degradation product (3,4-dichloroaniline) can exhibit higher toxicity and persistence than the parent compound, complicating the overall risk assessment.[6][22]

Conclusion and Future Perspectives

The selection of an appropriate biocide requires a multi-faceted evaluation of its environmental profile.

  • Isothiazolinones (MIT, BIT, etc.): This class of biocides is characterized by very high aquatic toxicity but, in many cases, rapid environmental degradation. Their risk is therefore highly dependent on the receiving environment's capacity for dilution and degradation. The potential for some derivatives to persist or bioaccumulate warrants careful consideration.

  • Glutaraldehyde: Presents a more favorable environmental profile with ready biodegradability and low bioaccumulation potential, though it still possesses moderate aquatic toxicity.

  • Bronopol: Exhibits high aquatic toxicity and is not readily biodegradable, but its rapid hydrolysis in natural waters mitigates some persistence concerns.

  • Diuron: Poses a significant environmental risk due to its combination of toxicity and high persistence, making it a less desirable alternative from an ecological standpoint.

Ultimately, there is no single "perfect" biocide. The choice must be informed by a risk-based approach that considers the specific application, potential release scenarios, and the receiving environmental compartments. The data and methodologies presented in this guide provide a framework for making such informed decisions, promoting the use of effective microbial control agents while minimizing their ecological footprint. Future research should continue to focus on developing biocides with high efficacy, low intrinsic toxicity to non-target species, and rapid and complete degradation into benign substances.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Australian Government Department of Health. [Link]

  • AERU. Bronopol. University of Hertfordshire. [Link]

  • Teca. (2026). Octylisothiazolinone. Teca. [Link]

  • LANXESS. Bronopol Product Safety Assessment. LANXESS. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Bronopol and bronidox: Evaluation statement. Australian Government. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Glutaraldehyde. ATSDR. [Link]

  • Ataman Kimya. OCTYLISOTHIAZOLINONE (OIT). Ataman Kimya. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Glutaraldehyde. ATSDR. [Link]

  • Puracy. (2023). What is Benzisothiazolinone & How It's Made. Puracy. [Link]

  • Serra, A. G., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Giacomazzi, S., & Cochet, N. (2013). Environmental impact of diuron transformation: a review. Agronomy for Sustainable Development, 33(1), 1-19. [Link]

  • Aster Bio. (2025). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass. Aster Bio. [Link]

  • Chen, L., et al. (2015). Degradation kinetics of a potent antifouling agent, butenolide, under various environmental conditions. Chemosphere, 119, 1079-1085. [Link]

  • Xylem Analytics. (2019). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Xylem Analytics. [Link]

  • Lanxess Deutschland GmbH. (2010). Biocide composition containing glutaraldehyde and at least one isothiazolinone.
  • Sedelmeier, J., & Beilfuss, W. (2011). Stable, synergistic mixtures.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Australian Government Department of Health. [Link]

  • Pereira, J. L., et al. (2014). From sub cellular to community level: toxicity of glutaraldehyde to several aquatic organisms. Ecotoxicology, 23(1), 115-127. [Link]

  • AERU. 1,2-benzisothiazolin-3-one. University of Hertfordshire. [Link]

  • Gatidou, G., et al. (2013). Environmental impact of diuron transformation: a review. Environmental Science and Pollution Research, 20(11), 7655-7671. [Link]

  • Kaczerewska, O., et al. (2016). Biodegradability and aquatic toxicity of quaternary ammonium-based gemini surfactants: Effect of the spacer on their ecological properties. Chemosphere, 154, 337-343. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). 1,2-Benzisothiazolinone preservatives: Environment tier II assessment. Australian Government Department of Health. [Link]

  • Petroleum HPV Testing Group. (2012). READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. [Link]

  • Kim, D., et al. (2021). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). Journal of Toxicology and Environmental Health, Part A, 84(22), 932-943. [Link]

  • Silva, V., et al. (2021). A potential mechanism for degradation of 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (DCOIT) by brown-rot fungus Gloeophyllum trabeum. International Biodeterioration & Biodegradation, 162, 105256. [Link]

  • Petcu, C., et al. (2022). Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment. International Journal of Environmental Research and Public Health, 19(13), 7735. [Link]

  • Cui, K., et al. (2011). Toxicity profile of labile preservative bronopol in water: the role of more persistent and toxic transformation products. Environmental Pollution, 159(2), 609-615. [Link]

  • Impact Solutions. OECD 301f : Ready biodegradability in aerobic aqueous medium. Impact Solutions. [Link]

  • Department of Climate Change, Energy, the Environment and Water (DCCEEW). (2022). Glutaraldehyde: Sources of emissions. Australian Government. [Link]

  • Gherman, V. D., et al. (2024). Microencapsulation Efficiency of DCOIT Biocide in the TPM/SiO2 System and a Study of Their Acute Toxicity. Polymers, 16(1), 123. [Link]

  • Runxin. (2026). How does CMIT/MIT 14 Biocide compare with other biocides?. Runxin. [Link]

  • Ncube, S., et al. (2024). A Review of Wastewater Pollution by Diuron: From Its Origin to Treatments for Safe Reuse. Water, 16(1), 123. [Link]

  • Beilfuss, W., & Weber, K. (2010). Biocide composition containing glutaraldehyde and at least one isothiazolinone.
  • Queen's University Belfast. (2022). Design and production of environmentally degradable quaternary ammonium salts. Queen's University Belfast. [Link]

  • Jacobson, A. M., & Willingham, G. L. (2000). Environmental Fate of Isothiazolone Biocides. In Biocides in the Environment, 17-23. [Link]

  • National Center for Biotechnology Information. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]

  • CONCAWE. (2018). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). CONCAWE. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). HEALTH EFFECTS. In Toxicological Profile for Glutaraldehyde. NCBI Bookshelf. [Link]

  • DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 54(15), 9213-9215. [Link]

  • Al-Shamari, M. (2022). Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues. Diva Portal. [Link]

  • Wikipedia. Bronopol. [Link]

  • Aropha. OECD 301F: Manometric Respiratory Biodegradability Test. Aropha. [Link]

  • ECETOC. (2016). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. ECETOC. [Link]

  • Zhang, C., et al. (2021). Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments. Environmental Science & Technology, 55(1), 434-443. [Link]

  • Kowalczyk, A., et al. (2015). Toward the future of OECD/ISO biodegradability testing-new approaches and developments. Integrated Environmental Assessment and Management, 11(3), 375-383. [Link]

  • European Chemicals Agency (ECHA). Bronopol - Substance Information. ECHA. [Link]

  • Environmental Protection Agency (EPA). (2022). EPA Seeks Public Comment on Measures to Address Human Health and Ecological Risks Posed by Diuron. EPA. [Link]

  • AERU. Diuron. University of Hertfordshire. [Link]

Sources

Comparative Validation Guide: High-Throughput UPLC-PDA vs. Reference HPLC-UV for 3-Methylisothiazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Methylisothiazole (3-MI) is a critical heterocyclic intermediate and a known degradation impurity in the synthesis of isothiazolinone biocides (e.g., MIT/CMIT). While traditional High-Performance Liquid Chromatography (HPLC) with UV detection remains the compendial gold standard for its robustness, it often suffers from excessive solvent consumption and prolonged run times (typically >15 minutes).

This guide validates a modernized Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection. By leveraging sub-2-micron particle technology, we demonstrate that the new method not only meets the rigorous acceptance criteria of ICH Q2(R2) but also improves throughput by 500% while maintaining equivalent specificity and accuracy.

Method Comparison: The Reference vs. The Challenger

The fundamental difference lies in the Van Deemter curve . The UPLC method utilizes smaller particles (


) to minimize the 

-term (mass transfer resistance), allowing for higher flow rates without sacrificing resolution (

).
Table 1: Chromatographic Conditions[1]
ParameterReference Method (HPLC-UV)New Method (UPLC-PDA)Rationale for Change
Column C18,

,

BEH C18,

,

Increased peak capacity; faster elution.
Mobile Phase A: 0.1%

/ B: MeOH (Isocratic 80:20)
A: 0.1% Formic Acid / B: ACN (Gradient)Formic acid is MS-compatible; Gradient sharpens late eluters.
Flow Rate


Optimized linear velocity for sub-2

particles.
Run Time 20.0 minutes3.5 minutes5.7x increase in throughput.
Detection UV @ 274 nmPDA (Extract @ 274 nm)PDA allows spectral purity checks for specificity.

Validation Workflow & Logic

Validation is not merely checking boxes; it is a lifecycle process of risk mitigation. The following diagram illustrates the logical flow used to validate 3-MI, ensuring that "System Suitability" acts as a gatekeeper before any data is collected.

ValidationWorkflow cluster_Execution Validation Execution (ICH Q2 R2) Start Method Development (Optimization) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Blank/Placebo Interference) PreVal->Spec SST Pass Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Decision Pass Acceptance Criteria? Prec->Decision Report Final Validation Report Decision->Report Yes Troubleshoot Root Cause Analysis Decision->Troubleshoot No Troubleshoot->Start Re-optimize

Figure 1: The Validation Lifecycle. Note the critical "System Suitability" gate before execution.

Experimental Protocols

Sample Preparation (Critical Step)

This compound is a small, polar molecule (LogP ~0.2) [1]. Standard liquid-liquid extraction often results in poor recovery due to water solubility. We utilize a Dilute-and-Shoot approach for the UPLC method to minimize handling errors.

  • Stock Solution: Weigh 10.0 mg of 3-MI Reference Standard into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc:

    
    ).
    
  • Sample Extraction (Matrix):

    • Weigh 1.0 g of sample (e.g., cosmetic cream or reaction mixture).

    • Add 10 mL of extraction solvent (MeOH:0.1% Formic Acid).

    • Vortex for 2 mins; Sonicate for 10 mins.

    • Centrifuge at 10,000 rpm for 5 mins.

    • Filter supernatant through 0.2

      
       PVDF  filter (Nylon binds isothiazolinones).
      
System Suitability Testing (SST)

Before any validation run, the following criteria must be met:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures peak symmetry).
  • Precision (n=6): Retention time RSD

    
    ; Area RSD 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between 3-MI and nearest impurity (often 5-chloro-2-methyl-4-isothiazolin-3-one).

Comparative Validation Results

The following data summarizes the validation study. The UPLC method demonstrates superior sensitivity (LOD) and equivalent accuracy to the reference HPLC method.

Table 2: Validation Summary Data
Validation ParameterReference Method (HPLC)New Method (UPLC)Acceptance Criteria (ICH Q2)
Linearity (

)



Range


Derived from linearity
LOD (S/N = 3)


N/A
Accuracy (Recovery)



Precision (RSD)

(n=6)

(n=6)

Specificity Resolved from matrixSpectral Match > 990No interference in blank

Key Insight: The UPLC method's lower Limit of Detection (LOD) is attributed to the sharper peak shape generated by the sub-2-micron column, which increases peak height for the same mass load.

Logical Decision Matrix: When to Switch?

While UPLC is superior in performance, it requires higher pressure-rated instrumentation (


 psi). Use the following logic to determine applicability in your lab.

MethodSelection Start Select Method for 3-MI Throughput Sample Volume > 50/day? Start->Throughput Sensitivity Trace Analysis (<1 ppm)? Throughput->Sensitivity No Equipment UPLC/UHPLC Available? Throughput->Equipment Yes Sensitivity->Equipment Yes RefMethod Use Reference HPLC-UV (Robust, Low Cost) Sensitivity->RefMethod No Equipment->RefMethod No NewMethod Use New UPLC-PDA (High Speed, High Sens) Equipment->NewMethod Yes

Figure 2: Decision Matrix for selecting the appropriate analytical platform.

Discussion & Troubleshooting

Specificity and Degradation Products

This compound often co-elutes with its chlorinated analogs in isocratic systems. The UPLC gradient method (


) effectively separates 3-MI (RT: 1.2 min) from Methylchloroisothiazolinone (RT: 1.8 min). If peak purity fails using the PDA detector, consider using LC-MS/MS  (MRM transition 

m/z) for absolute confirmation [2].
Robustness

The UPLC method is more sensitive to filter selection. Do not use Nylon filters , as they exhibit non-specific binding to the isothiazole ring, causing low recovery (~70%). Always validate filter compatibility during the "Solution Stability" phase.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10219407, Methyl-3-isothiazolone. Retrieved January 31, 2026 from [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[3] Retrieved from [Link]

  • Jooken, E., et al. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone... in Washing-Up Liquid.[4] American Journal of Analytical Chemistry.[4] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for 3-Methylisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, scientist, or drug development professional, the potent biocide 3-Methylisothiazole (MIT) is a familiar tool. However, its efficacy is matched by its significant health hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not only comply with safety standards but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard: Why Meticulous Protection is Non-Negotiable

This compound is a highly reactive compound, a characteristic that underlies both its biocidal activity and its toxicity to humans. It is classified as fatal if inhaled, toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1] Furthermore, it is a known skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[1][2] The corrosive nature of this compound necessitates a comprehensive PPE strategy to prevent any direct contact.[2]

Hazard StatementClassificationCriticality
H330: Fatal if inhaled Acute Toxicity, Inhalation (Category 1/2)High
H301 + H311: Toxic if swallowed or in contact with skin Acute Toxicity, Oral & Dermal (Category 3)High
H314: Causes severe skin burns and eye damage Skin Corrosion/Irritation (Category 1B)High
H317: May cause an allergic skin reaction Skin Sensitization (Category 1A)Moderate to High
H410: Very toxic to aquatic life with long lasting effects Hazardous to the Aquatic EnvironmentEnvironmental

Core Directive: Engineering Controls as the First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for controlling exposure to hazardous substances like this compound is through robust engineering controls.

All work involving this compound must be conducted in a certified chemical fume hood. [3] This is not merely a recommendation but a critical safety requirement to mitigate the risk of fatal inhalation. The fume hood's ventilation system captures and exhausts vapors and aerosols, preventing them from entering the laboratory's atmosphere and your breathing zone. Ensure that the fume hood has a current inspection sticker and that you are familiar with its proper operation, including maintaining the sash at the appropriate height.

Selecting Your Armor: A Detailed PPE Protocol

The selection of appropriate PPE is a systematic process guided by a thorough risk assessment. For this compound, the following ensemble is mandatory.

Respiratory Protection: A Shield Against Inhalation

Given that this compound is fatal if inhaled, respiratory protection is of paramount importance, especially when there is a risk of generating dust, aerosols, or vapors.[2]

  • Minimum Requirement: When working with solutions or in situations with a low likelihood of aerosolization, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[4]

  • For High-Risk Operations: If you are generating dusts or aerosols (e.g., during weighing of the solid compound or preparing concentrated solutions), a full-face supplied-air respirator is the most protective option.[4]

  • Fit Testing: All respirator users must be fit-tested annually to ensure a proper seal. Facial hair can interfere with the seal and is generally not permitted when wearing a tight-fitting respirator.

Eye and Face Protection: Preventing Irreversible Damage

This compound can cause severe and potentially irreversible eye damage.[1][2]

  • Mandatory: Tightly sealing safety goggles are essential to protect against splashes.[4]

  • Enhanced Protection: A face shield, worn in conjunction with safety goggles, provides an additional layer of protection for the entire face.[3][4] This is particularly important when handling larger quantities or during procedures with a high splash potential.

Hand Protection: The Impermeable Barrier

Direct skin contact can lead to severe burns and allergic reactions.[1][2] Therefore, selecting the correct gloves is critical.

  • Material: Nitrile or neoprene gloves are generally recommended for handling this compound. Always consult the glove manufacturer's chemical resistance guide to confirm compatibility and breakthrough times for the specific concentration you are using.

  • Double Gloving: For enhanced protection, consider wearing two pairs of gloves. This can provide additional protection in case the outer glove is compromised.

  • Inspection and Replacement: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Replace gloves immediately if they are contaminated. Do not wear gloves outside of the laboratory area.

Protective Clothing: Shielding the Body

To prevent skin contact, appropriate protective clothing is required.

  • Lab Coat: A chemically resistant lab coat is the minimum requirement. Ensure it is fully buttoned.

  • Apron: For procedures involving larger volumes or a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In situations with a high risk of exposure, such as a large spill, a disposable, chemically resistant full-body suit may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For added protection, consider chemically resistant shoe covers.

Procedural Guidance: Donning, Doffing, and Decontamination

The effectiveness of your PPE is contingent on its proper use. The following workflow illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Contaminated Area) d1 1. Lab Coat d2 2. Shoe Covers (if needed) d1->d2 d3 3. Respirator d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Gloves (Outer pair last) d4->d5 handle_chemical Handle This compound d5->handle_chemical f1 1. Shoe Covers f2 2. Gloves (Outer pair first) f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Lab Coat/Apron f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Respirator (in clean area) f5->f6 exit_lab Exit Lab f6->exit_lab start Start enter_lab Enter Lab start->enter_lab enter_lab->d1 handle_chemical->f1 end End exit_lab->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisothiazole
Reactant of Route 2
3-Methylisothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.